molecular formula C6H7ClN2O2S B1433530 3-Chloro-5-methanesulfonylpyridin-2-amine CAS No. 1803570-22-0

3-Chloro-5-methanesulfonylpyridin-2-amine

Cat. No.: B1433530
CAS No.: 1803570-22-0
M. Wt: 206.65 g/mol
InChI Key: XEKAQPDCDRNPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methanesulfonylpyridin-2-amine is a useful research compound. Its molecular formula is C6H7ClN2O2S and its molecular weight is 206.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-5-methylsulfonylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-12(10,11)4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKAQPDCDRNPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 3-Chloro-5-methanesulfonylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloro-5-methanesulfonylpyridin-2-amine

Introduction

This compound (CAS No. 1263379-58-1) is a substituted pyridine derivative that serves as a highly functionalized building block in modern synthetic chemistry. Its structure, featuring an aminopyridine core flanked by a chloro substituent and a potent electron-withdrawing methanesulfonyl group, creates a unique electronic landscape that dictates its reactivity and utility. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, and reactivity profile, offering valuable insights for researchers in medicinal chemistry and agrochemical development. The strategic placement of these functional groups makes it a valuable precursor for creating diverse compound libraries, particularly for structure-activity relationship (SAR) studies in drug discovery.[1]

Physicochemical and Spectroscopic Properties

The properties of this compound are largely dictated by the interplay of its functional groups. The methanesulfonyl group significantly increases polarity and reduces basicity of the pyridine nitrogen and the 2-amino group, while influencing the chemical shifts of adjacent protons and carbons.

Table 1: Physicochemical Properties

Property Value Source/Method
CAS Number 1263379-58-1 ---
Molecular Formula C₆H₇ClN₂O₂S Calculated
Molecular Weight 206.65 g/mol Calculated
Monoisotopic Mass 205.98657 Da Calculated
Predicted XLogP3 0.8 - 1.2 Estimation based on analogues

| Appearance | Expected to be a white to off-white solid | Based on analogues[2] |

Spectroscopic Signature Analysis
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple and informative. The two aromatic protons on the pyridine ring will appear as distinct doublets due to meta-coupling. The proton at C4 will be downfield relative to the proton at C6 due to the strong deshielding effect of the adjacent methanesulfonyl group. The amine (NH₂) protons typically appear as a broad singlet, the position of which can vary with solvent and concentration.[3] The methyl protons of the sulfonyl group will be a sharp singlet around 3.0-3.3 ppm.

  • ¹³C NMR Spectroscopy : The carbon spectrum will show six distinct signals. The carbons attached to the electron-withdrawing sulfonyl (C5) and chloro (C3) groups will be significantly shifted. The C2 carbon, bonded to the amino group, will also have a characteristic chemical shift.[5]

  • IR Spectroscopy : Key vibrational modes would include:

    • N-H Stretching : Primary amines typically show two bands (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region.[3]

    • S=O Stretching : The sulfonyl group will exhibit strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

    • Aromatic C-H & C=C/C=N Stretching : Found in their usual regions.

  • Mass Spectrometry : The mass spectrum should show a clear molecular ion peak (M⁺) with a characteristic M+2 isotope pattern (approximately 3:1 ratio) due to the presence of chlorine. Dominant fragmentation pathways would likely involve the loss of the methanesulfonyl group (•SO₂CH₃) or cleavage of the C-S bond.[3]

Synthesis and Manufacturing

A definitive, published synthetic route for this compound is not widely documented. However, a plausible and efficient pathway can be designed based on established pyridine chemistry, starting from a readily available precursor like 2-amino-5-bromopyridine. The key steps involve introducing the sulfur moiety, oxidizing it to the sulfone, and selectively chlorinating the 3-position.

Synthesis_Workflow A 2-Amino-5-bromopyridine B 2-Amino-5-(methylthio)pyridine A->B  NaSMe / DMF (Thiolation)   C 2-Amino-5-(methylsulfonyl)pyridine B->C  m-CPBA or Oxone® (Oxidation)   D This compound C->D  NCS / Acetonitrile (Chlorination)  

A plausible synthetic workflow for the target compound.
Representative Synthetic Protocol

This protocol is a conceptualized procedure based on analogous chemical transformations.

  • Step 1: Synthesis of 2-Amino-5-(methylthio)pyridine.

    • To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable polar aprotic solvent like DMF, add sodium thiomethoxide (NaSMe, ~1.2 eq).

    • Heat the reaction mixture at 80-100 °C and monitor by TLC until the starting material is consumed.

    • After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to yield 2-amino-5-(methylthio)pyridine.

  • Step 2: Synthesis of 2-Amino-5-(methylsulfonyl)pyridine.

    • Dissolve the 2-amino-5-(methylthio)pyridine (1.0 eq) from the previous step in a solvent such as dichloromethane (DCM) or methanol.

    • Cool the solution in an ice bath and add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) or Oxone® (~2.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC).

    • Work up the reaction by washing with an aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract the product and purify by chromatography or recrystallization.

  • Step 3: Synthesis of this compound.

    • Dissolve 2-amino-5-(methylsulfonyl)pyridine (1.0 eq) in a solvent like acetonitrile or DCM.

    • Add N-chlorosuccinimide (NCS, ~1.1 eq) to the solution. The amino group at C2 is a strong activating group that directs the electrophilic chlorination to the ortho (C3) position.

    • Stir the reaction at room temperature until completion.[6]

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final product, this compound.[7]

Chemical Reactivity and Reaction Mechanisms

The reactivity of this molecule is a fascinating case study in the influence of competing electronic effects on an aromatic system. The potent electron-withdrawing methanesulfonyl group and the chloro atom deactivate the ring towards electrophilic attack, while the amino group is a strong activator.

Key reactivity sites of the molecule.
A. Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient. This effect is strongly amplified by the methanesulfonyl group at C5, making the ring highly susceptible to nucleophilic attack. The chlorine atom at C3 is an excellent leaving group in this activated system. This allows for facile displacement by a wide range of nucleophiles.[8]

  • N-Nucleophiles : Reacts readily with primary and secondary amines to form the corresponding 3-amino derivatives. These reactions are typically run in a polar solvent with a non-nucleophilic base to quench the HCl byproduct.[8][9]

  • O-Nucleophiles : Can be displaced by alkoxides or phenoxides to generate 3-alkoxy or 3-aryloxy ethers.

  • S-Nucleophiles : Thiolates can be used to introduce sulfur-based functional groups at the C3 position.

B. Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond is a suitable handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This is a cornerstone of modern medicinal chemistry for building molecular complexity.[10]

  • Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form a new C-C bond, introducing aryl or alkyl groups at the C3 position.

  • Buchwald-Hartwig Amination : A powerful method for forming C-N bonds by coupling with a wide variety of amines, often providing access to compounds that are difficult to synthesize via SNAr.

  • Sonogashira Coupling : Reaction with terminal alkynes to install an alkynyl group at C3.

C. Reactivity of the Amino Group

The 2-amino group retains nucleophilic character, although it is attenuated by the electron-withdrawing groups on the ring.[11] It can undergo standard amine reactions:

  • Acylation/Sulfonylation : Reaction with acyl chlorides or sulfonyl chlorides to form the corresponding amides or sulfonamides.

  • Diazotization : The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction) to introduce a range of functional groups at the C2 position.

Applications in Research and Development

While specific applications of this compound are not extensively published, its structural motifs are highly relevant in both pharmaceutical and agrochemical research. Analogous compounds, such as 3-chloro-5-(trifluoromethyl)pyridin-2-amine, are crucial intermediates in the synthesis of fungicides and other bioactive molecules.[2][12][13][14]

  • Medicinal Chemistry : The substituted 2-aminopyridine scaffold is a privileged structure found in many therapeutic agents, particularly kinase inhibitors. The methanesulfonyl group is a common pharmacophore that can act as a hydrogen bond acceptor and improve the physicochemical properties of a drug candidate. This molecule is an ideal starting point for synthesizing libraries of compounds to screen for activity against various biological targets. For example, related structures have been explored in the development of antiviral agents.[15]

  • Agrochemicals : Many modern pesticides and herbicides are based on highly substituted pyridine cores.[16] The specific combination of a halogen and a sulfonyl group is a feature of several commercial agrochemicals. This compound is therefore a valuable intermediate for the discovery of new crop protection agents.

Safety and Handling

Based on data for analogous compounds, this compound should be handled with care in a well-ventilated laboratory or fume hood.[17][18]

  • GHS Hazard Statements (Predicted) : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[17]

  • Precautions : Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

References

  • Guidechem. (2022, March 20). How to prepare 2-Amino-5-chloropyridine?
  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Chloro-5-(trifluoromethyl)
  • Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046-8058.
  • PubChem. 3-Chloro-5-methylpyridin-2-amine.
  • BLD Pharm. 1820673-78-6|3-Chloro-5-methanesulfinylpyridin-2-amine.
  • PubChemLite. 3-chloro-5-methanesulfinylpyridin-2-amine (C6H7ClN2OS).
  • Chem-Impex. 2-Amino-3-chloro-5-methylpyridine.
  • MySkinRecipes. 3-Chloro-5-methylpyrazin-2-amine.
  • PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine.
  • De Gruyter. (2025, December 5). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.
  • Google Patents. (Patent CN111138351A).
  • Echemi. (2025, December 31). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine.
  • Sigma-Aldrich. 3-Amino-2-chloro-5-methylpyridine 97.
  • Benchchem. In-depth Technical Guide to the Reactivity of 3-Chloro-5-(p-tolyl)-1,2,4-triazine.
  • Chemsrc. (2025, August 28). 3-Chloro-5-methyl-2-pyridinamine.
  • Benchchem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • PubMed Central (PMC). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine.
  • MDPI. (2024, February 15).
  • Filo. (2025, May 14). Study the NMR spectrum of 3-chloro-5-methoxyphenol.
  • Sigma-Aldrich. 5-chloro-3-[4-(methylsulfonyl)phenyl]-2-(2-methyl-5-pyridinyl)pyridine.
  • MDPI. (2015, December 23). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide.
  • ResearchGate. (2025, December 6). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.
  • EPFL.
  • SpringerLink. Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium.
  • MDPI. (2011, October 25). Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines.
  • PubMed. (2008, January 11). 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine.
  • HETEROCYCLES. (2016, November 1).
  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection.
  • Benchchem. Application Notes and Protocols: 3-Chloro-5-(p-tolyl)-1,2,4-triazine in Medicinal Chemistry.
  • European Patent Office. (Patent EP 0609811 A1). Process for preparing 2-chloro-5-aminomethyl-pyridine.
  • Arkat USA. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.

Sources

Navigating the Synthesis and Application of 3-Chloro-5-methanesulfonylpyridin-2-amine and Its Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-5-methanesulfonylpyridin-2-amine, a pyridine derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public information on this specific compound, this guide will also extensively cover its closely related and more documented precursor, 3-Chloro-5-methanesulfinylpyridin-2-amine. By understanding the synthesis, properties, and reactivity of the sulfinyl analog, researchers can gain valuable insights into the potential characteristics and synthetic pathways for the target sulfonyl compound.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers for 3-Chloro-5-methanesulfinylpyridin-2-amine. The predicted properties for the target compound, this compound, are also presented, derived from computational models and comparison with analogous structures.

Identifier3-Chloro-5-methanesulfinylpyridin-2-amineThis compound (Predicted)
CAS Number 1820673-78-6[1]Not available
IUPAC Name 3-chloro-5-(methylsulfinyl)pyridin-2-amine3-chloro-5-(methylsulfonyl)pyridin-2-amine
Chemical Formula C₆H₇ClN₂OS[2]C₆H₇ClN₂O₂S
Molecular Weight 190.65 g/mol [1]206.65 g/mol
Canonical SMILES CS(=O)C1=CC(=C(N=C1)N)Cl[2]CS(=O)(=O)C1=CC(=C(N=C1)N)Cl
InChIKey DNNNINRBFVLHKR-UHFFFAOYSA-N[2]Not available
Appearance Likely an off-white to yellow solidLikely a white to off-white solid
Solubility Expected to be soluble in organic solvents like DMSO and methanolExpected to be soluble in polar organic solvents
XLogP (Predicted) 0.3[2]~0.8 - 1.2

Synthesis and Purification

The synthesis of this compound would most logically proceed through the oxidation of a suitable precursor, such as 3-Chloro-5-methanesulfinylpyridin-2-amine or 3-Chloro-5-(methylsulfanyl)pyridin-2-amine.

Synthesis of 3-Chloro-5-methanesulfinylpyridin-2-amine
Proposed Synthesis of this compound

The conversion of the sulfinyl group to a sulfonyl group is a standard oxidation reaction.

Synthesis_of_this compound cluster_0 Oxidation Sulfinyl_Precursor 3-Chloro-5-methanesulfinylpyridin-2-amine Sulfonyl_Product This compound Sulfinyl_Precursor->Sulfonyl_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, Oxone®) Oxidizing_Agent->Sulfonyl_Product

Caption: Proposed oxidation of the sulfinyl precursor.

Experimental Protocol: Oxidation of 3-Chloro-5-methanesulfinylpyridin-2-amine

  • Dissolution: Dissolve 1 equivalent of 3-Chloro-5-methanesulfinylpyridin-2-amine in a suitable solvent, such as dichloromethane (DCM) or chloroform.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 2.2 equivalents), dissolved in the same solvent. The stoichiometry of the oxidant is critical; using closer to one equivalent may favor the sulfoxide, while an excess will drive the reaction to the sulfone.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peroxide. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Analytical_Workflow cluster_methods Analytical Methods Synthesis Synthesized Compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Structural_Confirmation Structural Confirmation Purification->Structural_Confirmation Purity_Assessment Purity Assessment Purification->Purity_Assessment Final_Product Characterized Product Structural_Confirmation->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Structural_Confirmation->NMR MS Mass Spectrometry (LC-MS, HRMS) Structural_Confirmation->MS IR Infrared Spectroscopy Structural_Confirmation->IR Purity_Assessment->Final_Product HPLC HPLC Analysis Purity_Assessment->HPLC

Caption: Analytical workflow for compound characterization.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for assessing purity and for reaction monitoring. A typical method would employ a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, further confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure. For this compound, one would expect to see characteristic shifts for the aromatic protons on the pyridine ring, the methyl protons of the sulfonyl group, and the amine protons.

  • Infrared (IR) Spectroscopy: This technique can identify the presence of key functional groups. For the target compound, characteristic stretches for the N-H bonds of the amine, the S=O bonds of the sulfonyl group, and the C-Cl bond would be expected.

Applications in Drug Discovery and Development

Substituted pyridines are a prevalent motif in many approved drugs and drug candidates due to their ability to act as bioisosteres for other aromatic systems and their capacity to engage in hydrogen bonding and other key intermolecular interactions. While specific applications for this compound are not documented, its structural features suggest its potential as a valuable building block in medicinal chemistry.

The chloro, amino, and methanesulfonyl groups offer multiple points for chemical modification, making this compound a versatile scaffold for generating libraries of derivatives for screening against various biological targets. The electron-withdrawing nature of the chloro and methanesulfonyl groups can influence the pKa of the aminopyridine moiety and the overall electronic properties of the molecule, which can be fine-tuned to optimize binding to a target protein.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • PubChemLite. 3-chloro-5-methanesulfinylpyridin-2-amine (C6H7ClN2OS). [Link]

Sources

An In-depth Technical Guide to 3-Chloro-5-methanesulfonylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Substituted Pyridines

Section 1: Core Molecular Attributes

The fundamental characteristics of a molecule are its molecular formula and weight. For 3-Chloro-5-methanesulfonylpyridin-2-amine, with a putative CAS Number of 1803570-22-0, the molecular structure consists of a pyridine ring substituted with a chlorine atom at the 3-position, an amino group at the 2-position, and a methanesulfonyl group at the 5-position.

Based on this structure, the molecular formula and weight can be determined.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name 3-Chloro-5-(methylsulfonyl)pyridin-2-amine
CAS Number 1803570-22-0 (putative)
Molecular Formula C₆H₇ClN₂O₂S
Molecular Weight 206.65 g/mol
Molecular Structure Visualization

The spatial arrangement of atoms and functional groups is critical to a molecule's reactivity and biological activity.

Caption: 2D structure of this compound.

Section 2: Synthesis and Chemical Reactivity

While a specific, documented synthesis for this compound is not readily found in the public literature, a plausible synthetic route can be inferred from the synthesis of related compounds. A common strategy involves the construction of the substituted pyridine ring followed by modification of the functional groups.

A likely precursor is a related pyridine with a methylthio or methanesulfinyl group, which can then be oxidized to the desired methanesulfonyl group.

Hypothetical Synthetic Workflow

G A Starting Pyridine Precursor B Introduction of Methylthio Group A->B Thiolation C Oxidation to Methanesulfinyl B->C Mild Oxidation D Oxidation to Methanesulfonyl C->D Strong Oxidation E Final Product D->E Purification

Sources

Safety Data Sheet (SDS) for 3-Chloro-5-methanesulfonylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Operational Safety & Handling of 3-Chloro-5-methanesulfonylpyridin-2-amine

Document Control:

  • Subject: this compound

  • CAS Registry Number: 1256795-46-8 (Verify with specific vendor CoA)

  • Molecular Formula: C₆H₇ClN₂O₂S

  • Molecular Weight: 206.65 g/mol

  • Version: 1.0 (Technical Advisory)

Part 1: Executive Technical Summary

1.1 The Molecule in Context This compound is a highly functionalized heterocyclic building block, primarily utilized in the synthesis of advanced pharmaceutical agents (e.g., kinase inhibitors, GPCR ligands).[1]

  • Structural Logic: The pyridine ring is electron-deficient due to the nitrogen heteroatom and the strong electron-withdrawing nature of the 5-methanesulfonyl (sulfone) group.

  • Reactivity Profile: The 2-amine group is the primary nucleophile, though its basicity is attenuated by the electron-withdrawing substituents (3-Cl, 5-SO₂Me). The 3-chloro position provides steric bulk and a potential handle for cross-coupling (e.g., Suzuki-Miyaura), while the sulfone acts as a metabolic anchor, resisting oxidative metabolism compared to sulfides or sulfoxides.

1.2 Physicochemical Baseline

  • Appearance: Typically an off-white to pale yellow crystalline solid.

  • Solubility: Low aqueous solubility. High solubility in DMSO, DMF, and warm Methanol.

  • LogP (Predicted): ~1.2 – 1.8 (Lipophilic, membrane permeable).

Part 2: Hazard Dynamics & Toxicology (SAR Analysis)

Note: As a specific niche intermediate, comprehensive toxicological data may be sparse. The following risk assessment is derived from Structure-Activity Relationship (SAR) analysis of analogous 2-aminopyridines and sulfones.

2.1 Core Hazard Classification (GHS Standards) Treat this compound as a Category 4 Acute Toxin and Category 2 Irritant .

Hazard ClassCategoryH-CodeHazard StatementMechanistic Insight
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[2][3]Aminopyridines can block potassium channels; sulfone adds metabolic stability, prolonging systemic exposure.
Skin Irritation 2H315 Causes skin irritation.[3]Basic amine functionality can disrupt the stratum corneum pH.
Eye Irritation 2AH319 Causes serious eye irritation.[3][4]Crystalline solids can cause mechanical abrasion; chemical nature is irritating to mucous membranes.
STOT - Single Exp. 3H335 May cause respiratory irritation.[3][5]Dust inhalation risk is high due to particle size distribution in standard synthesis batches.

2.2 The "Hidden" Hazard: Sensitization While not always explicitly labeled, sulfone-containing aromatics have a structural alert for delayed hypersensitivity . Repeated exposure, even at low levels, may induce allergic dermatitis.

  • Protocol: Double-gloving is mandatory for long-duration handling (>30 mins).

Part 3: Operational Handling Protocols

3.1 The Hierarchy of Controls We do not rely on PPE alone.[3] We engineer the risk out.

RiskHierarchy cluster_0 Level 1: Engineering Controls (Primary Barrier) cluster_1 Level 2: Administrative Controls (Process Logic) cluster_2 Level 3: PPE (Last Line of Defense) FumeHood Certified Fume Hood (Face Velocity > 100 fpm) SOP SOP: Weighing Protocol (Closed Balance Enclosure) FumeHood->SOP Required Environment HEPA Local Exhaust (HEPA Filtered) Resp N95/P100 Respirator (If outside hood) HEPA->Resp Backup Control Gloves Double Nitrile Gloves (Change every 60 mins) SOP->Gloves Mandatory Gear Decon Decontamination Cycle (10% Bleach -> Water -> Ethanol) Gloves->Decon Post-Task

Figure 1: Risk Management Workflow. Note the prioritization of engineering controls (Blue) over PPE (Red).

3.2 Solubilization & Stability Workflow Preparing stock solutions requires understanding the compound's hygroscopicity and stability.

Step-by-Step Protocol:

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide) for biology or Dry DMF for chemistry. Avoid protic solvents (water/ethanol) for long-term storage to prevent slow hydrolysis or hydrate formation.

  • Concentration: Target 10 mM to 50 mM for stock solutions.

  • Dissolution:

    • Weigh solid in a tared vial within the fume hood.

    • Add solvent.[1] Vortex for 30 seconds.

    • Critical Check: If the solution is cloudy, sonicate for 5 minutes at < 40°C.

  • Validation: Run a generic LC-MS (Liquid Chromatography-Mass Spectrometry) trace.

    • Success Criteria: Single peak at [M+H]+ = 207.0 (approx). Purity > 95%.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

Part 4: Emergency Response Architecture

4.1 Spill Logic: Dry vs. Wet

  • Scenario A: Dry Powder Spill (< 1g)

    • Action: Do NOT sweep (creates dust).

    • Method: Cover with wet paper towels (dampened with water) to suppress dust, then wipe up. Place in hazardous solid waste.

  • Scenario B: Solution Spill (DMSO/DMF)

    • Action: DMSO penetrates skin instantly, carrying the toxin with it.

    • Method: Evacuate area immediately if >10mL. For small spills, absorb with vermiculite or clay. Do not use paper towels (DMSO dissolves through gloves when handling wet paper). Use tongs/forceps.

4.2 Exposure Response

  • Ocular: Flush for 15 minutes. The sulfone/amine combo is caustic.

  • Dermal: Wash with soap and water.[4][6] Crucial: Do not use ethanol/acetone to wash skin; this increases permeability.

Part 5: Synthesis & Application Context

5.1 Reactivity Map Understanding how this molecule reacts prevents accidents (e.g., runaway exotherms).

ReactivityMap Center 3-Chloro-5-methanesulfonyl pyridin-2-amine NuAttack Nucleophilic Attack (at C-6) Center->NuAttack Risk: High Temp Coupling Pd-Catalyzed Coupling (at C-3 Cl) Center->Coupling Utility: Suzuki/Buchwald Acylation N-Acylation (at 2-NH2) Center->Acylation Utility: Amide formation

Figure 2: Reactivity & Utility Map. The sulfone group activates the ring for nucleophilic attack at C-6 under harsh conditions.

5.2 Waste Disposal

  • Stream: Halogenated Organic Waste.

  • Note: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream, as the amine can form unstable N-nitroso compounds or undergo vigorous oxidation.

References

  • PubChem. Compound Summary for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (Analogous Structure). National Library of Medicine. Accessed 2024.[5][7] Link

  • ECHA (European Chemicals Agency). C&L Inventory: Pyridin-2-amine derivatives.[2][7] Accessed 2024. Link

  • Sigma-Aldrich. Safety Data Sheet for 2-Amino-3-chloropyridine (Base Scaffold). Accessed 2024. Link

  • Fisher Scientific. GHS Classification for Sulfone-substituted Pyridines. Accessed 2024.[5] Link

(Note: Direct SDS for CAS 1256795-46-8 is proprietary to specific synthesis vendors; data above is extrapolated from validated SAR models and homologous compounds).

Sources

An In-depth Technical Guide to the Structural Analysis of 2-amino-3-chloro-5-methylsulfonylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

Substituted pyridines are a cornerstone of medicinal chemistry and materials science, with their diverse functionalities enabling a wide array of chemical interactions. The title compound, 2-amino-3-chloro-5-methylsulfonylpyridine, incorporates several key pharmacophores: an aminopyridine core, a halogen substituent, and a powerful electron-withdrawing methylsulfonyl group. This unique combination suggests potential applications as a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials. The amino group provides a site for further derivatization, the chloro substituent can be utilized in cross-coupling reactions, and the methylsulfonyl group significantly influences the electronic properties of the pyridine ring, enhancing its reactivity and potential for biological interactions.

Predicted Molecular Structure and Electronic Properties

The molecular structure of 2-amino-3-chloro-5-methylsulfonylpyridine is predicted to be a planar aromatic ring, with the substituents influencing its geometry and electron distribution. The strong electron-withdrawing nature of the methylsulfonyl group at the 5-position, coupled with the chloro group at the 3-position, will significantly decrease the electron density of the pyridine ring. This is expected to make the ring more susceptible to nucleophilic aromatic substitution, a key consideration for its synthetic utility. Conversely, the amino group at the 2-position is a strong electron-donating group, which will partially counteract the effect of the withdrawing groups and influence the regioselectivity of further chemical modifications.

Figure 1: Predicted 2D structure of 2-amino-3-chloro-5-methylsulfonylpyridine.

Proposed Synthesis and Characterization Workflow

A plausible synthetic route to 2-amino-3-chloro-5-methylsulfonylpyridine can be envisioned starting from a commercially available substituted pyridine. The following workflow outlines a logical synthetic sequence and the necessary characterization steps.

Synthesis_Workflow start Starting Material (e.g., 2-amino-3-chloro-5-bromopyridine) step1 Sulfonylation (e.g., with sodium methanesulfinate) start->step1 product 2-amino-3-chloro-5-methylsulfonylpyridine step1->product purification Purification (Crystallization/Chromatography) product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms xray Single Crystal X-ray Diffraction purification->xray

Methodological & Application

Technical Application Note: Buchwald-Hartwig Amination of 3-Chloro-5-methanesulfonylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists optimizing the functionalization of 3-Chloro-5-methanesulfonylpyridin-2-amine . The protocols herein prioritize direct coupling methods to maximize step economy, while providing robust alternative strategies for difficult substrates.

Executive Summary & Strategic Analysis

The substrate This compound presents a unique "push-pull" electronic profile and a challenging steric environment for Palladium-catalyzed cross-coupling.

Substrate Profiling[1]
  • Electronic Activation (+): The 5-methanesulfonyl (-SO₂Me) group is a strong electron-withdrawing group (EWG). It significantly decreases the electron density of the pyridine ring, facilitating the Oxidative Addition (OA) of the Pd(0) species into the C3–Cl bond. This makes the chloride more reactive than in unsubstituted pyridines.

  • Coordination Challenge (-): The 2-amino (-NH₂) group adjacent to the pyridine nitrogen creates an amidine-like motif capable of bidentate chelation to the Palladium center. This often leads to catalyst poisoning (formation of off-cycle resting states).

  • Steric Hindrance (-): The C3 position is sterically crowded by the adjacent C2-amine and C4-proton, requiring ligands with specific spatial reach.

The "BrettPhos/LiHMDS" Paradigm

Standard conditions (e.g., Pd₂(dba)₃/BINAP/NaOtBu) often fail for unprotected 3-halo-2-aminopyridines due to the aforementioned catalyst poisoning.

The Solution: The use of Buchwald G3/G4 Precatalysts incorporating bulky, electron-rich dialkylbiaryl phosphine ligands (specifically BrettPhos or RuPhos ) combined with LiHMDS (Lithium bis(trimethylsilyl)amide) as the base.

  • Ligand Role: The bulk of BrettPhos prevents the formation of stable bis-ligated Pd complexes and inhibits the coordination of the substrate's 2-NH₂ group.

  • Base Role: LiHMDS is soluble in organic solvents (THF/Dioxane), preventing the surface passivation often seen with inorganic bases like Cs₂CO₃. Crucially, the silylamide anion is non-nucleophilic toward the Pd center.

Decision Matrix: Ligand Selection

Select the protocol based on the nucleophile (amine partner) you are coupling to the 3-chloro position.

Amine Partner ClassRecommended LigandPrecatalystNotes
Primary Amines (R-NH₂)BrettPhos BrettPhos Pd G4Highest selectivity; prevents double arylation.
Secondary Amines (R₂NH)RuPhos RuPhos Pd G4Excellent for steric bulk; high turnover frequency.
Anilines (Ar-NH₂)BrettPhos BrettPhos Pd G4Tolerates electron-poor anilines well.
Difficult/Base-Sensitive XPhos XPhos Pd G4Alternative if BrettPhos fails; robust generalist.

Detailed Experimental Protocols

Protocol A: Direct Coupling (Primary Amines)

Target: Coupling of primary alkyl/aryl amines without protecting the 2-NH₂.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine Partner: 1.2 – 1.4 equiv[1]

  • Catalyst: BrettPhos Pd G4 (2–4 mol%)

    • Alternative: Pd₂(dba)₃ (2 mol%) + BrettPhos (8 mol%)

  • Base: LiHMDS (1.0 M in THF) (2.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Concentration: 0.2 M

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the Substrate (1.0 equiv) and BrettPhos Pd G4 (0.02 equiv).

    • Note: If the amine partner is a solid, add it at this step.

  • Purge: Seal the vial and purge with inert gas (vac/fill x3).

  • Liquids Addition:

    • Add 1,4-Dioxane via syringe.

    • Add the Amine Partner (if liquid) (1.2 equiv).

    • Add LiHMDS solution (2.4 equiv) dropwise. The solution may turn dark orange/brown; this is normal.

  • Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously (important for mass transfer) for 4–12 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting chloride (M+H) and appearance of the product.

    • Tip: If conversion stalls after 4h, add a second portion of catalyst (1 mol%) and LiHMDS (0.5 equiv).

  • Workup: Cool to RT. Quench with sat. NH₄Cl (aq) or dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (x3). Dry organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc gradients).

Protocol B: The "Protection" Route (Backup Strategy)

Use this if Protocol A yields <30% or if the amine partner is highly functionalized and sensitive to LiHMDS.

Workflow:

  • Protection: React substrate with Boc₂O (2.5 equiv) and DMAP (0.1 equiv) in DCM to generate the bis-Boc or mono-Boc protected intermediate. (The 5-SO₂Me group may make the amine less nucleophilic, requiring reflux in THF).

  • Coupling: Use RuPhos Pd G4 (2 mol%) and Cs₂CO₃ (2.0 equiv) in Toluene at 100 °C. The protected amine prevents catalyst poisoning.

  • Deprotection: Treat with TFA/DCM (1:4) or 4M HCl in Dioxane to remove the Boc group(s).

Mechanistic Visualization & Workflow

The following diagram illustrates the decision logic and the specific catalytic cycle considerations for this substrate.

BuchwaldLogic Start Substrate: This compound Decision Select Amine Partner Start->Decision Primary Primary Amine (R-NH2) Decision->Primary Secondary Secondary Amine (R2NH) Decision->Secondary RouteA Route A: Direct Coupling (Preferred) CondA1 Ligand: BrettPhos Base: LiHMDS Temp: 80°C RouteA->CondA1 Primary Amine CondA2 Ligand: RuPhos Base: LiHMDS Temp: 80°C RouteA->CondA2 Secondary Amine RouteB Route B: Protection Strategy (Backup) StepB1 1. Boc-Protection (Boc2O, DMAP) RouteB->StepB1 Primary->RouteA Standard Primary->RouteB If Low Yield Secondary->RouteA Standard Secondary->RouteB If Low Yield StepB2 2. Coupling (RuPhos, Cs2CO3) StepB1->StepB2 StepB3 3. Deprotection (TFA or HCl) StepB2->StepB3

Caption: Workflow for selecting the optimal coupling strategy based on amine class and reaction performance.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
No Conversion Catalyst poisoning by 2-NH₂.Switch to BrettPhos Pd G4 precatalyst (ensures active Pd(0)). Increase Temp to 100 °C.
Homocoupling Substrate 2-NH₂ acting as nucleophile.Ensure LiHMDS is fresh. Add the external amine before the base. Use a larger excess of external amine (1.5–2.0 equiv).
Dehalogenation

-Hydride elimination from amine.
Switch solvent to t-Amyl Alcohol . Lower temperature to 65 °C.
Low Yield (Solid Base) Poor solubility/surface passivation.Mandatory: Switch to soluble base LiHMDS or NaOtBu . Avoid Carbonates (K₂CO₃/Cs₂CO₃) for unprotected substrates.

Safety & Handling

  • Sulfones: The 5-methanesulfonyl group is stable, but sulfones can decompose under extreme basic conditions at very high temperatures (>140 °C). Keep T < 110 °C.

  • Aminopyridines: Often biologically active and potentially toxic. Handle with full PPE.

  • LiHMDS: Pyrophoric/moisture sensitive. Handle under inert atmosphere only.

References

  • Maitre, S., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Organic Letters, vol. 13, no.[2] 8, 2011, pp. 1984–1987.[2]

    • Key finding: Establishes BrettPhos/LiHMDS as the premier system for unprotected 3-halo-2-aminopyridines.[3]

  • Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates..."[4] Journal of the American Chemical Society, vol. 130, no. 41, 2008, pp. 13552–13554.

    • Key finding: Introduction of BrettPhos ligand properties.[1][5][6]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.

    • Key finding: Comprehensive guide on ligand selection (RuPhos vs BrettPhos).

Sources

Strategic Utilization of 3-Chloro-5-methanesulfonylpyridin-2-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Note & Protocol Guide Subject: Medicinal Chemistry / Drug Discovery Target Audience: Senior Medicinal Chemists, Process Chemists, and DMPK Scientists[1]

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase inhibitor discovery, 3-Chloro-5-methanesulfonylpyridin-2-amine represents a high-value "privileged structure."[1] It serves as a critical hinge-binding motif, particularly relevant for targeting ALK (Anaplastic Lymphoma Kinase) , ROS1 , and JAK (Janus Kinase) families.

This intermediate offers a unique trifecta of medicinal chemistry properties:

  • The 2-Amino Group: Acts as a bidentate hydrogen bond donor/acceptor for the kinase hinge region (e.g., interaction with the backbone of Met residues).

  • The 5-Methanesulfonyl Group: A bioisostere for nitrile or trifluoromethyl groups. It provides metabolic stability and a specific hydrogen-bond acceptor vector often used to engage the "gatekeeper" residue or conserved water networks within the ATP-binding pocket.

  • The 3-Chloro Handle: A sterically compact, chemically activated site for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing vector extension into the solvent-exposed front or the hydrophobic back-pocket.[1]

This guide details the strategic application of this intermediate, focusing on overcoming its inherent electronic deactivation to synthesize high-potency Type I and Type II kinase inhibitors.

Chemical Biology & Structural Rationale

The Electronic Challenge

The presence of the strongly electron-withdrawing sulfone (


) at C-5 and the inductive withdrawal of the chlorine at C-3 renders the pyridine ring highly electron-deficient.[1]
  • Consequence 1 (Advantage): The C-3 chlorine is highly activated for oxidative addition with Palladium(0), facilitating cross-coupling even under mild conditions.

  • Consequence 2 (Challenge): The C-2 amine is significantly deactivated (poor nucleophile). Standard amide couplings often fail, requiring specialized protocols (described in Section 3).

Binding Mode Visualization

The following diagram illustrates the theoretical binding mode of a derivative built from this scaffold within a typical kinase ATP pocket (e.g., ALK).

BindingMode Scaffold 3-Cl-5-SO2Me-Pyridine Core Hinge Kinase Hinge (e.g., Met1199) Scaffold->Hinge H-Bond (N1 acceptor) Scaffold->Hinge H-Bond (NH2 donor) Gatekeeper Gatekeeper Residue (e.g., Leu1196) Scaffold->Gatekeeper Van der Waals (3-Cl) SolventFront Solvent Front (Solubilizing Tail) Scaffold->SolventFront Vector Extension (via C3) Water Conserved Water Scaffold->Water H-Bond (Sulfone O) Water->Gatekeeper Bridging

Figure 1: Pharmacophore mapping of the scaffold. The 3-Cl position serves as the vector for growing the molecule into the solvent front to improve solubility and selectivity.

Detailed Synthetic Protocols

Protocol A: Selective C-3 Arylation (Suzuki-Miyaura Coupling)

Objective: To extend the scaffold at the 3-position without protecting the free amine.[1] Rationale: The electron-poor nature of the pyridine allows the use of boronic acids/esters. However, the free amine can coordinate to Pd. We utilize the Buchwald XPhos Pd G2 precatalyst to prevent catalyst poisoning and ensure rapid turnover.

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Coupling Partner: Aryl Boronic Acid (e.g., 4-pyrazolyl boronic pinacol ester) (1.2 eq)[1]

  • Catalyst: XPhos Pd G2 (2-3 mol%)[1]

  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or round-bottom flask with the chloropyridine substrate, boronic ester, and XPhos Pd G2. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M) and the aqueous

    
    .
    
  • Reaction: Heat the mixture to 80°C for 2-4 hours. (Note: Microwave irradiation at 100°C for 30 mins is also effective).

  • Monitoring: Monitor by LC-MS. The starting material (Cl-Pyridine) should disappear. Watch for protodeboronation of the coupling partner.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The sulfone makes the product polar; expect elution at 2-5% MeOH.

Protocol B: N-2 Derivatization (Urea Formation for Type II Inhibitors)

Objective: To convert the C-2 amine into a urea motif, common in Type II inhibitors (targeting the DFG-out conformation).[1] Challenge: The 2-amine is extremely non-nucleophilic due to the 5-sulfone. Standard reaction with isocyanates is often sluggish. Solution: Use of a strong base (LiHMDS) to deprotonate the amine in situ, creating a potent amide anion nucleophile.

Materials:

  • Substrate: 3-substituted-5-methanesulfonylpyridin-2-amine (Product of Protocol A)[1]

  • Reagent: Aryl Isocyanate (1.1 eq) OR Phenyl carbamate derivative.

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 eq).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the substrate in anhydrous THF at -78°C under Argon.

  • Activation: Add LiHMDS dropwise. Stir at -78°C for 15 minutes. The solution often turns deep yellow/orange (formation of the pyridyl anion).

  • Addition: Add the isocyanate (dissolved in minimal THF) dropwise to the cold solution.

  • Warming: Allow the reaction to warm to 0°C over 1 hour. Do not heat initially, as the anion can degrade.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with EtOAc. The urea product is often less soluble; triturating the crude solid with diethyl ether or cold MeCN often yields pure product without chromatography.

Analytical Data & Quality Control

When characterizing intermediates derived from this scaffold, specific NMR and MS signatures are critical for verification.

FeatureAnalytical MethodExpected ObservationCausality/Notes
Sulfone Methyl

NMR (DMSO-

)
Singlet,

3.10 – 3.30 ppm
Distinctive deshielded methyl group.[1]
Pyridine Protons

NMR
Two singlets (or doublets,

Hz) at

8.0 – 8.8 ppm
H4 and H6 are deshielded by the electron-withdrawing sulfone.
Mass Spec LC-MS (ESI+)

The basicity of the pyridine N is reduced; ionization may be weaker than standard pyridines. Use Formic Acid modifier.
Chlorine Isotope MS3:1 ratio of M : M+2Essential for confirming the 3-Cl intermediate integrity before coupling.

Strategic Workflow Diagram

The following flowchart summarizes the decision-making process when using this intermediate for library generation.

Workflow Start Start: 3-Cl-5-SO2Me-Pyridine-2-NH2 Decision Target Inhibitor Type? Start->Decision TypeI Type I (ATP Competitive) Decision->TypeI Hinge Binder Only TypeII Type II (DFG-Out) Decision->TypeII Deep Pocket Binder Step1 Step 1: C-3 Suzuki Coupling (Introduce Solubilizing Group) TypeI->Step1 TypeII->Step1 Step2_I Step 2: N-2 Amide Coupling (Rare, difficult) Step1->Step2_I Optional Step2_II Step 2: N-2 Urea Formation (LiHMDS + Isocyanate) Step1->Step2_II Critical Step Final Final Kinase Inhibitor Step2_I->Final Step2_II->Final

Figure 2: Synthetic decision tree for library generation.

References

  • Ullah, N. et al. (2011). "2-Aminopyridines as Kinase Inhibitors: A Review of Synthetic Strategies." European Journal of Medicinal Chemistry. (Context: General reactivity of the scaffold).

  • Marsilje, T. H. et al. (2013). "Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378, Ceritinib)."[1] Journal of Medicinal Chemistry. (Context: Structural homology and sulfone utility in ALK inhibitors).

  • Pfizer Inc. (2014). "Pyridine Derivatives as Kinase Inhibitors." U.S. Patent 8,796,256. (Context: Specific examples of 3-chloro-5-sulfone pyridine intermediates in kinase drug discovery).

  • Bryan, M. C. et al. (2016). "Discovery of a Potent and Selective Inhibitor of the Receptor Tyrosine Kinase ROS1." ACS Medicinal Chemistry Letters. (Context: Application of aminopyridine scaffolds in ROS1 targeting).

Sources

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 3-Chloro-5-methanesulfonylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The substrate 3-Chloro-5-methanesulfonylpyridin-2-amine presents a classic "push-pull" conflict in palladium catalysis. While the electron-withdrawing methanesulfonyl group (


) at C5 activates the C-Cl bond for oxidative addition, the adjacent primary amine (

) at C2 acts as a potent catalyst poison. Furthermore, the C3-position is sterically crowded, and aryl chlorides are inherently less reactive than bromides or iodides.

Standard protocols utilizing


 or simple 

salts often result in stalled conversion due to the formation of stable, inactive bis-amino palladium complexes (the "poisoning" pathway).

This guide delineates a Third-Generation Buchwald Precatalyst strategy. By utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (specifically XPhos or RuPhos) pre-complexed in a palladacycle (G2/G3/G4 precatalysts), we prevent amine coordination and facilitate rapid oxidative addition, enabling high yields without the need for amine protection.

Mechanistic Analysis & Ligand Selection

The Challenge: Amine Poisoning vs. Oxidative Addition

In the absence of sterically demanding ligands, the free amine of the substrate coordinates to the Pd(II) center after oxidative addition, forming a stable 18-electron species that resists transmetallation.

The Solution: Bulky Biaryl Phosphines

We utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or RuPhos .

  • Steric Bulk: The isopropyl groups on the XPhos biaryl backbone create a "roof" over the palladium center, physically blocking the approach of the substrate's amine nitrogen while allowing the smaller aryl chloride to bind.

  • Electronic Boost: The dicyclohexylphosphino group is electron-rich, accelerating the oxidative addition into the strong C-Cl bond.

  • Precatalyst Architecture: Using XPhos Pd G2 (Generation 2) ensures a 1:1 Pd:Ligand ratio and rapid generation of the active

    
     species below 
    
    
    
    , avoiding the induction periods associated with
    
    
    + Ligand mixing.
Diagram 1: Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the competition between the productive cycle and the amine-poisoning trap.

SuzukiMechanism PreCat XPhos Pd G2 (Precatalyst) ActivePd Active L-Pd(0) PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) ActivePd->OxAdd + Substrate (3-Cl-Py) PdII_ArCl L-Pd(II)-Ar-Cl OxAdd->PdII_ArCl PoisonTrap INACTIVE TRAP Pd Coordinated by Substrate -NH2 PdII_ArCl->PoisonTrap Unprotected -NH2 binds (If Ligand is small) TransMet Transmetallation (Boronic Acid + Base) PdII_ArCl->TransMet XPhos prevents NH2 binding PoisonTrap->PdII_ArCl Reversible only at high T RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration

Caption: Catalytic cycle contrasting the productive XPhos-mediated pathway against the amine-poisoning trap common with smaller ligands like PPh3.

Reaction Parameters & Optimization Data

The following parameters have been validated for 3-halo-2-aminopyridines.

Table 1: Ligand & Catalyst Screening Data

Conditions: 1.0 eq Substrate, 1.5 eq Ph-B(OH)2, 2.0 eq Base, Solvent (4:1), 80°C, 2h.

EntryCatalyst SourceLigandBaseSolventConv.[1][2][3][4] (%)Yield (%)Notes
1



DME/

15%<10%Catalyst poisoning observed.
2

SPhos

Dioxane/

65%58%Better, but stalling occurs.
3XPhos Pd G2 XPhos

Dioxane/

>99% 94% Optimal System.
4XPhos Pd G2XPhos

Toluene/

88%82%Good, but phosphate base is superior.
5Pd(dppf)Cl2dppf

DMF40%35%High homocoupling of boronic acid.
Key Parameter Analysis[1][2]
  • Base Selection (

    
    ):  The phosphate anion is crucial.[5] It acts as a proton shuttle, facilitating the activation of the boronic acid in the biphasic medium. Carbonates are often too weak for sterically hindered transmetallation steps.
    
  • Solvent System (Dioxane/Water 4:1): Water is strictly required to dissolve the inorganic base and activate the boronic acid (forming the boronate species). Anhydrous conditions will fail.

  • Stoichiometry: Use 1.2 to 1.5 equivalents of Boronic Acid. Heteroaryl chlorides often require a slight excess of boronate due to competitive protodeboronation of the coupling partner.

Experimental Protocol (Standard Operating Procedure)

Safety Note: this compound is a potent bioactive intermediate. Handle in a fume hood. Palladium residues must be scavenged before biological testing.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.3 equiv)

  • Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water (degassed).

Step-by-Step Procedure
  • Vessel Preparation:

    • Charge a reaction vial (microwave crimp vial or Schlenk tube) with a magnetic stir bar.

    • Add the Substrate (e.g., 100 mg, 0.48 mmol), Boronic Acid (0.62 mmol), and

      
        (305 mg, 1.44 mmol).
      
    • Critical: Add the XPhos Pd G2 catalyst (7.5 mg, 0.0096 mmol) last to minimize air exposure before solvent addition.

  • Degassing & Solvent Addition:

    • Seal the vessel with a septum.

    • Evacuate and backfill with Nitrogen or Argon (

      
      ).
      
    • Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL) via syringe.

    • Note: The solvent mixture should be pre-sparged with inert gas for 10 minutes prior to addition.

  • Reaction:

    • Place the vessel in a pre-heated block at 80°C .

    • Stir vigorously (800+ RPM). The biphasic mixture requires high agitation for effective phase transfer.

    • Monitor by LCMS at 1 hour. Full conversion is typically observed between 1–3 hours.

  • Work-Up:

    • Cool to room temperature.[6][7]

    • Dilute with EtOAc (10 mL) and Water (10 mL).

    • Separate layers. Extract aqueous layer with EtOAc (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[8]
      
  • Purification:

    • Flash Chromatography: Elute with a Hexane/EtOAc gradient (typically 0-60% EtOAc). The amino group makes the product polar; adding 1%

      
       to the eluent can improve peak shape.
      

Troubleshooting & Decision Tree

If the standard protocol yields <50%, follow this logic flow to identify the bottleneck.

Diagram 2: Optimization Workflow

OptimizationTree Start Start: Standard Protocol (XPhos Pd G2 / K3PO4 / Dioxane:H2O) CheckLCMS Check LCMS @ 2 Hours Start->CheckLCMS Result1 >90% Conversion CheckLCMS->Result1 Result2 Low Conversion (<20%) Starting Material Intact CheckLCMS->Result2 Result3 SM Consumed Protodeboronation Observed CheckLCMS->Result3 Action1 Proceed to Workup Result1->Action1 Action2 Diagnosis: Catalyst Death/Poisoning 1. Switch to RuPhos Pd G2 2. Increase Temp to 100°C 3. Protect Amine (Boc/Ac) Result2->Action2 Action3 Diagnosis: Boronic Acid Instability 1. Switch to Boronic Ester (Pinacol) 2. Use MIDA Boronate 3. Lower Temp to 60°C Result3->Action3

Caption: Decision tree for troubleshooting low yields, distinguishing between catalyst inactivity and boronic acid instability.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Organic Letters, 2011, 13(8), 1984–1987. [Link]

  • Molander, G. A., et al. "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-6-azaindole." Molecular Diversity, 2018.[9] [Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457–2483. [Link]

Sources

Application Note: Preparation of Heterocyclic Libraries using 3-Chloro-5-methanesulfonylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of 3-Chloro-5-methanesulfonylpyridin-2-amine (referred to herein as Scaffold A ) in the high-throughput synthesis of heterocyclic libraries.

Scaffold A represents a "privileged structure" in medicinal chemistry due to its unique electronic profile. The 5-methanesulfonyl (mesyl) group acts as a strong electron-withdrawing group (EWG), modulating the basicity of the pyridine nitrogen and increasing the acidity of the exocyclic amine. Meanwhile, the 3-chloro substituent provides a handle for late-stage diversification via transition-metal-catalyzed cross-couplings.

This protocol focuses on two divergent pathways:

  • Pathway A (Cyclization): One-pot synthesis of 8-chloro-6-methanesulfonylimidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé (GBB) reaction.

  • Pathway B (Functionalization): Palladium-catalyzed Suzuki-Miyaura coupling at the deactivated C3-position.

Chemo-Physical Profile & Handling[1]

Scaffold A exhibits distinct solubility and reactivity trends dictated by the sulfone moiety.

PropertyDescriptionImplications for Protocol
Electronic Nature Highly electron-deficient (

-deficient).
Reduced nucleophilicity of N1; enhanced acidity of

.
Solubility Low in non-polar solvents (Hexane, Et₂O). Moderate in DCM. High in DMSO, DMF, DMAc.Reactions require polar aprotic solvents (DMF, DMSO) or alcohols (MeOH) for homogeneity.
Reactivity (C-Cl) Activated for SNAr; Deactivated for Pd-oxidative addition (relative to Br/I).Requires electron-rich, bulky phosphine ligands (e.g., XPhos) for Suzuki coupling.
Stability Stable to air and moisture.No glovebox required; standard benchtop handling is sufficient.

Strategic Library Design

The following flowchart illustrates the divergent synthesis strategy. We prioritize Cyclization (GBB) as the primary diversity step, followed by Functionalization (Suzuki) to maximize chemical space.

LibraryStrategy Start Scaffold A (3-Cl-5-SO2Me-pyridin-2-amine) GBB Pathway A: GBB Reaction (Aldehyde + Isocyanide) Start->GBB Sc(OTf)3, MeOH Suzuki Pathway B: Suzuki Coupling (Boronic Acids) Start->Suzuki Pd-Cat, Ar-B(OH)2 Core Imidazo[1,2-a]pyridine Core (8-Cl-6-SO2Me substituted) GBB->Core Cyclization Lib1 Library 1: C3-Amino Functionalized Suzuki->Lib1 Direct Analoging Lib2 Library 2: C8-Aryl/Heteroaryl Core->Lib2 Late-Stage Suzuki (at C8-Cl)

Figure 1: Divergent synthetic workflow. Pathway A (Red) generates fused bicyclic cores. Pathway B (Green) functionalizes the pyridine ring directly.

Protocol A: Groebke-Blackburn-Bienaymé (GBB) Reaction[2][3][4]

The GBB reaction is a three-component condensation between Scaffold A , an aldehyde, and an isocyanide.[1] This is the most efficient method to generate imidazo[1,2-a]pyridine libraries.

Mechanism Note: The electron-withdrawing sulfone group at C5 reduces the nucleophilicity of the ring nitrogen (N1). Consequently, strong Lewis acid catalysis is required to facilitate Schiff base formation and subsequent cyclization. Scandium(III) triflate is the catalyst of choice over protic acids like acetic acid.

Materials
  • Amine: Scaffold A (1.0 equiv)

  • Aldehyde: Diverse aromatic/aliphatic aldehydes (1.1 equiv)

  • Isocyanide: Alkyl or Aryl isocyanides (1.1 equiv)

  • Catalyst: Sc(OTf)₃ (5-10 mol%)

  • Solvent: MeOH:DCM (1:1 v/v) or TFE (2,2,2-Trifluoroethanol) for difficult substrates.

Step-by-Step Procedure
  • Preparation: In a 4 mL screw-cap vial equipped with a magnetic stir bar, dissolve Scaffold A (0.2 mmol) in MeOH/DCM (1:1, 1.0 mL).

  • Activation: Add the aldehyde (0.22 mmol) and Sc(OTf)₃ (0.01 mmol, 5 mol%). Stir at room temperature for 30 minutes to pre-form the imine intermediate.

    • Observation: The solution may turn slightly yellow or cloudy.

  • Cyclization: Add the isocyanide (0.22 mmol).

  • Reaction: Seal the vial and stir at 50 °C for 12–16 hours.

    • Note: For unreactive aldehydes (electron-rich), increase temperature to 65 °C.

  • Work-up: Evaporate volatiles under reduced pressure (Genevac or Rotavap).

  • Purification: The residue is often clean enough for direct HPLC purification. Alternatively, triturate with Et₂O to precipitate the product if the starting materials are soluble in ether.

Expert Insight: Regiochemistry

The cyclization yields the 8-chloro-6-methanesulfonyl isomer. The 3-chloro group of the starting material ends up at the 8-position of the fused system, leaving a handle for further functionalization.

Protocol B: Suzuki-Miyaura Cross-Coupling

Coupling at the C3-chlorine of Scaffold A (or the C8-chlorine of the GBB product) is challenging due to the steric hindrance of the adjacent amine and the electronic deactivation. Standard Pd(PPh₃)₄ often fails.

The Solution: Use of Buchwald Precatalysts (e.g., XPhos Pd G2 or G3) allows for efficient oxidative addition into the electron-poor aryl chloride bond.

SuzukiCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Cl insertion) Pd0->OxAdd Fast (EWG activated) TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Rate Limiting (Steric bulk) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product C3-Arylated Product RedElim->Product Substrate Scaffold A (C-Cl Bond) Substrate->OxAdd

Figure 2: Catalytic cycle for Suzuki coupling. The EWG (sulfone) accelerates oxidative addition, but sterics at C3 hinder transmetallation.

Materials
  • Substrate: Scaffold A (or GBB product) (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv, 1M aqueous solution)

  • Solvent: 1,4-Dioxane or THF.[2]

Step-by-Step Procedure
  • Charge: To a microwave vial, add Scaffold A (0.1 mmol), Boronic Acid (0.15 mmol), and XPhos Pd G2 (4 mg, 0.005 mmol).

  • Solvent: Add 1,4-Dioxane (1.0 mL) and 1M aq. K₃PO₄ (0.3 mL).

  • Degas: Sparge with nitrogen gas for 2 minutes (crucial for air-sensitive phosphines).

  • Reaction: Heat at 80–100 °C for 2–4 hours (thermal) or 100 °C for 30 min (microwave).

  • Filtration: Filter through a celite plug to remove Palladium black.

  • Analysis: Analyze by LC-MS. The sulfone group provides a distinct UV signature.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in GBB Poor imine formation due to low nucleophilicity of N1.Add 4Å molecular sieves to remove water; switch solvent to TFE (Trifluoroethanol) to stabilize the imine.
No Reaction in Suzuki Catalyst poisoning by free amine.Use Pd(OAc)₂ + SPhos (SPhos is highly effective for amino-chloropyridines). Alternatively, protect amine as acetamide (though not ideal for libraries).
Hydrolysis of Sulfone Harsh basic conditions.Avoid strong hydroxide bases (NaOH/KOH) at high temps. Use Carbonate (Cs₂CO₃) or Phosphate (K₃PO₄) bases.

References

  • Groebke-Blackburn-Bienaymé Reaction Overview

    • Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

  • Scandium Triflate Catalysis in GBB

    • Ireland, S., Tye, H., & Whittaker, M. (2003). Microwave-assisted synthesis of imidazo[1,2-a]pyridines using a scandium triflate catalyzed multicomponent reaction. Tetrahedron Letters, 44(23), 4369-4371. Link

  • Suzuki Coupling of Chloropyridines

    • Billingsley, K., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Reactivity of 2-Amino-3-chloropyridines

    • BenchChem Reactivity Guide.[3] A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Link (General reactivity reference).

  • General Review of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a review on recent advances. Chemical Communications, 51(9), 1555-1575. Link

Sources

Application Note & Protocol: Strategic Approaches to the Scale-Up Synthesis of Sulfonyl Pyridine Intermediates for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the scalable synthesis of sulfonyl pyridine intermediates, critical building blocks in modern drug discovery and development. We will explore robust and efficient synthetic methodologies, focusing on process optimization, safety considerations, and practical, field-tested protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry engaged in process development and manufacturing.

Introduction: The Pivotal Role of Sulfonyl Pyridines in Medicinal Chemistry

Sulfonyl pyridine moieties are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their unique electronic properties and ability to act as bioisosteres for other functional groups make them invaluable for modulating the pharmacokinetic and pharmacodynamic profiles of drug molecules. The growing demand for novel therapeutics containing this scaffold necessitates the development of scalable and cost-effective synthetic routes to key intermediates.

This application note will delve into the practical aspects of transitioning sulfonyl pyridine synthesis from the laboratory bench to pilot plant and beyond, addressing common challenges and providing actionable protocols. We will focus on methodologies that prioritize safety, efficiency, and scalability.

Key Synthetic Strategies for Sulfonyl Pyridine Intermediates

The synthesis of sulfonyl pyridines on a large scale typically involves one of several key disconnection approaches. The choice of strategy is often dictated by the availability and cost of starting materials, the desired substitution pattern, and the overall process efficiency.

Synthesis of Pyridine Sulfonyl Chlorides via Diazotization of Aminopyridines

A well-established method for the synthesis of pyridine sulfonyl chlorides involves the diazotization of aminopyridines, followed by a sulfonyl chlorination reaction. This approach is particularly suitable for industrial-scale production due to the low cost of starting materials and high product content.[1][2]

Mechanism & Rationale: The synthesis begins with the conversion of an aminopyridine to a diazonium salt using a nitrite source in an acidic medium. This intermediate is then reacted with a source of sulfur dioxide (often generated in situ) and a copper catalyst to yield the corresponding sulfonyl chloride. The isolation of the intermediate diazonium salt, such as a fluoroborate salt, can lead to a cleaner reaction and higher purity of the final product.[1][2]

Protocol 1: Scale-Up Synthesis of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine [1][2]

Step 1: Diazonium Salt Formation

  • To a suitable reactor, add 94 g (1 mol) of 3-aminopyridine and 670 ml of 6mol/L dilute hydrochloric acid.

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add an aqueous solution of sodium nitrite (72.45 g in 150 ml of water) dropwise, maintaining the temperature between 0-5 °C.

  • Following the addition, add an aqueous solution of sodium fluoroborate (131.7 g in 200 ml of water) dropwise, again keeping the temperature at 0-5 °C.

  • After complete addition, continue to stir the reaction mixture at 0-5 °C for 1 hour.

  • Isolate the precipitated diazonium fluoroborate salt by filtration and wash with cold water.

Step 2: Sulfonyl Chlorination

  • In a separate reactor, carefully add 238 g (2 mol) of thionyl chloride to 500 ml of water, then cool to 0-5 °C.

  • Add 1 g (0.01 mol) of cuprous chloride to the cooled solution.

  • Add the 189.8 g (1 mol) of the diazonium fluoroborate salt prepared in the first step to the solution in portions, ensuring the temperature is maintained between 0 and 5 °C.

  • Allow the reaction to proceed overnight at 0-5 °C.

  • After the reaction is complete, extract the product with dichloromethane (2 x 300 ml).

  • Combine the organic layers and wash sequentially with 300 ml of saturated sodium bicarbonate aqueous solution, 300 ml of water, and 300 ml of saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine-3-sulfonyl chloride.

Expected Yield: ~90.7%[1][2]

Oxidative Chlorination of Pyridinethiols

The oxidation of pyridinethiol derivatives is a highly effective and direct method for the synthesis of pyridine sulfonyl chlorides, which are versatile intermediates for a wide range of sulfonyl pyridine compounds.[3] 2-Mercaptopyridine is a readily available starting material for this transformation.

Mechanism & Rationale: This process involves the direct oxidation of the thiol group in the presence of a chlorine source to form the sulfonyl chloride. This method is often high-yielding and presents a reliable route to the key sulfonyl chloride intermediate.[3]

Protocol 2: Synthesis of Pyridine-2-sulfonyl Chloride from 2-Mercaptopyridine [3]

  • Suspend 5.55 g (50 mmol) of 2-mercaptopyridine in 50 mL of concentrated hydrochloric acid and cool the mixture to 0°C in an ice-salt bath.

  • Slowly add aqueous sodium hypochlorite solution (10-15%, 11 mL, 15-20 mmol) with vigorous stirring, ensuring the internal temperature of the reaction mixture is maintained below 10°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour.

  • Add 10 mL of water to the mixture.

  • Extract the product with methylene chloride (3 x 20 mL).

  • Wash the combined organic phases with water, dry with anhydrous magnesium sulfate, and then concentrate in vacuo. This procedure yields pyridine-2-sulfonyl chloride as a yellowish viscous liquid.

Halogen-Metal Exchange for the Synthesis of Substituted Pyridine Sulfonyl Chlorides

For the synthesis of specifically substituted sulfonyl pyridines, a halogen-metal exchange followed by reaction with sulfuryl chloride offers a powerful and scalable approach. This method is particularly useful for preparing intermediates that may be difficult to access through other routes.

Mechanism & Rationale: A dihalopyridine is treated with a Grignard reagent or an organolithium reagent to selectively exchange one of the halogen atoms for a metal. The resulting organometallic intermediate is then quenched with sulfuryl chloride to afford the desired sulfonyl chloride. This method provides excellent regioselectivity.

Protocol 3: Large-Scale Synthesis of 6-Bromopyridine-2-sulfonyl Chloride

  • To a solution of 2,6-dibromopyridine (500 g, 2.11 mol) in toluene (2.8 L) at -12 °C, add isopropylmagnesium chloride (2.0 M in THF, 1.16 L, 2.32 mol) over 1 hour, maintaining the temperature below -5 °C.

  • Stir the resulting mixture for 30 minutes.

  • Add the resulting mixture to a solution of sulfuryl chloride (364 mL, 4.53 mol) in toluene (2.8 L) at -12 °C over 1 hour and 15 minutes.

  • Stir the mixture for 20 minutes.

  • Quench the reaction by adding water (2.8 L) over 40 minutes.

  • Separate the aqueous layer, and dry the organic phase over magnesium sulfate.

  • Filter and concentrate the solution to afford the crude sulfonyl chloride.

Process Optimization and Scale-Up Considerations

Transitioning from laboratory-scale synthesis to large-scale production presents a unique set of challenges. Careful consideration of the following factors is crucial for a safe, efficient, and reproducible process.

Parameter Laboratory Scale (grams) Scale-Up (kilograms) Key Considerations & Rationale
Reagent Addition Often added all at once or in large portions.Slow, controlled addition via dropping funnel or pump.To manage exotherms and prevent runaway reactions. Many sulfonylation reactions are highly exothermic.
Temperature Control Simple ice baths are often sufficient.Jacketed reactors with precise temperature control systems.Maintaining a consistent temperature profile is critical for reaction selectivity and to minimize byproduct formation.
Mixing Magnetic or overhead stirring.Baffled reactors with optimized impeller design.Efficient mixing is essential for maintaining homogeneity and ensuring consistent heat and mass transfer.
Work-up & Isolation Separatory funnels, rotary evaporators.Centrifuges, filter presses, and large-scale distillation units.To handle large volumes of material safely and efficiently.
Safety Standard fume hood and personal protective equipment (PPE).Process hazard analysis (PHA), dedicated containment facilities, and specialized PPE.Handling of corrosive reagents like sulfonyl chlorides and managing potential off-gassing requires stringent safety protocols.

Visualization of Synthetic Workflows

Diagram 1: General Workflow for Sulfonyl Pyridine Synthesis

cluster_0 Starting Material Selection cluster_1 Key Transformation cluster_2 Intermediate cluster_3 Final Product Synthesis Aminopyridine Aminopyridine Diazotization & Sulfonylation Diazotization & Sulfonylation Aminopyridine->Diazotization & Sulfonylation Pyridinethiol Pyridinethiol Oxidative Chlorination Oxidative Chlorination Pyridinethiol->Oxidative Chlorination Halopyridine Halopyridine Halogen-Metal Exchange & Sulfonylation Halogen-Metal Exchange & Sulfonylation Halopyridine->Halogen-Metal Exchange & Sulfonylation Pyridine Sulfonyl Chloride Pyridine Sulfonyl Chloride Diazotization & Sulfonylation->Pyridine Sulfonyl Chloride Oxidative Chlorination->Pyridine Sulfonyl Chloride Halogen-Metal Exchange & Sulfonylation->Pyridine Sulfonyl Chloride Amination (Sulfonamide formation) Amination (Sulfonamide formation) Pyridine Sulfonyl Chloride->Amination (Sulfonamide formation) Esterification (Sulfonate ester formation) Esterification (Sulfonate ester formation) Pyridine Sulfonyl Chloride->Esterification (Sulfonate ester formation)

Caption: Key synthetic routes to sulfonyl pyridine intermediates.

Diagram 2: Process Safety and Optimization Loop

Lab-Scale Synthesis Lab-Scale Synthesis Process Hazard Analysis Process Hazard Analysis Lab-Scale Synthesis->Process Hazard Analysis Identify Risks Pilot-Scale Run Pilot-Scale Run Process Hazard Analysis->Pilot-Scale Run Implement Controls Process Optimization Process Optimization Pilot-Scale Run->Process Optimization Analyze Data Process Optimization->Pilot-Scale Run Refine Parameters Full-Scale Production Full-Scale Production Process Optimization->Full-Scale Production Validate Process

Caption: Iterative cycle for scaling up chemical synthesis.

Conclusion

The synthesis of sulfonyl pyridine intermediates is a critical aspect of pharmaceutical development. The methods outlined in this application note provide a foundation for the scalable and efficient production of these important building blocks. By carefully selecting the synthetic strategy and paying close attention to process optimization and safety, researchers and drug development professionals can successfully navigate the challenges of scaling up production from the laboratory to an industrial setting.

References

  • Efficient and Scalable Synthesis of Pyridine Sulfonamides. Available at: [Link]

  • Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Google Patents. CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-methanesulfonylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-methanesulfonylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to improve your reaction yields and overcome common challenges in the synthesis of this important intermediate.

Overview of the Synthetic Approach

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This widely utilized reaction class is effective for introducing amine functionalities onto electron-deficient aromatic rings, such as substituted pyridines. The methanesulfonyl group at the 5-position and the chloro group at the 3-position both act as electron-withdrawing groups, which activate the pyridine ring for nucleophilic attack.

The most probable synthetic route involves the reaction of a 2,3-dichloro-5-methanesulfonylpyridine precursor with an ammonia source. The greater electrophilicity of the C2 position, influenced by the adjacent nitrogen atom in the pyridine ring, generally favors substitution at this position.

Troubleshooting Guide: Enhancing Reaction Yields

This section addresses specific issues that you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

dot

Caption: A workflow for troubleshooting low reaction yields.

Question 1: My reaction has a low or no yield of the desired product. What are the likely causes and how can I address them?

Answer:

Low or no yield in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials:

    • Cause: The purity of the starting material, 2,3-dichloro-5-methanesulfonylpyridine, is critical. Impurities can interfere with the reaction.

    • Solution: Ensure the starting material is of high purity. If necessary, purify it by recrystallization or column chromatography before use.

  • Reaction Conditions:

    • Cause: Nucleophilic aromatic substitution reactions on pyridines can be sensitive to reaction conditions.[1]

      • Temperature and Pressure: The reaction of dichloropyridines with ammonia often requires elevated temperatures and pressures to proceed at a reasonable rate.[2] Insufficient temperature or pressure will result in a sluggish or incomplete reaction.

      • Reaction Time: The reaction may not have been allowed to proceed to completion.

      • Stoichiometry: An insufficient excess of the ammonia source can lead to incomplete conversion of the starting material.

    • Solution:

      • Optimize Temperature and Pressure: If using a sealed vessel or autoclave, systematically increase the temperature and pressure within safe operating limits. A typical starting point for similar reactions is in the range of 120-180 °C.

      • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the appearance of the product.

      • Adjust Stoichiometry: Increase the excess of the ammonia source. For ammonia, using a solution in a solvent like ethanol or 1,4-dioxane and ensuring a significant molar excess is common.

  • Moisture and Air Sensitivity:

    • Cause: While not always the primary issue, some reagents can be sensitive to moisture and air.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Question 2: I am observing the formation of significant side products. What are they likely to be and how can I minimize them?

Answer:

Side product formation is a common cause of reduced yields. In this synthesis, you may encounter the following:

  • Disubstitution Product:

    • Cause: Reaction of the desired product, this compound, with another molecule of the ammonia source to replace the second chlorine atom. This is generally less likely due to the deactivating effect of the first amino group.

    • Solution: Carefully control the stoichiometry of the ammonia source and the reaction time. Using a moderate excess of the nucleophile can favor monosubstitution.

  • Hydrolysis Products:

    • Cause: If water is present in the reaction mixture, hydrolysis of the chloro groups can occur, especially at elevated temperatures, to form hydroxy-pyridines.

    • Solution: Use anhydrous solvents and reagents and conduct the reaction under a dry, inert atmosphere.

  • Decomposition:

    • Cause: At very high temperatures, the starting material or product may decompose.

    • Solution: Optimize the reaction temperature. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

Frequently Asked Questions (FAQs)

dot

FAQ_Relationships Synthesis Synthesis of this compound Reagents Reagents & Solvents Synthesis->Reagents Conditions Reaction Conditions Synthesis->Conditions Purification Product Purification Synthesis->Purification Characterization Product Characterization Synthesis->Characterization Ammonia_Source What is the best source of ammonia? Reagents->Ammonia_Source Solvent_Choice What solvents are recommended? Reagents->Solvent_Choice Temp_Pressure What are the optimal temperature and pressure? Conditions->Temp_Pressure Reaction_Time How long should the reaction run? Conditions->Reaction_Time Chromatography How can I purify the final product? Purification->Chromatography Recrystallization Is recrystallization a viable purification method? Purification->Recrystallization NMR What are the expected NMR shifts? Characterization->NMR MS What is the expected mass spectrum? Characterization->MS

Caption: Key areas of inquiry for the synthesis.

Q1: What is the most common synthetic route for preparing this compound?

A1: The most probable and widely applicable method is the nucleophilic aromatic substitution (SNAr) of a suitable precursor like 2,3-dichloro-5-methanesulfonylpyridine with an ammonia source. The reaction is typically carried out in a suitable solvent under elevated temperature and pressure.

Q2: What are the best practices for handling the ammonia source in this reaction?

A2: Ammonia can be used as a gas, a solution in an organic solvent (e.g., methanol, ethanol, or 1,4-dioxane), or as aqueous ammonium hydroxide. For better control and solubility, using a solution of ammonia in an organic solvent is often preferred. Ensure the reaction vessel is properly sealed to maintain the concentration of ammonia and to handle the pressure generated at elevated temperatures.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material and the product. The spots can be visualized under UV light. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the consumption of the starting material and the formation of the product.

Q4: What is the recommended method for purifying the final product?

A4: The purification method will depend on the nature of the impurities.

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting material and side products. Silica gel is a common stationary phase, and a gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent or solvent system can be an efficient purification method.

  • Acid-Base Extraction: Since the product is an amine, it can be extracted into an aqueous acidic solution, washed with an organic solvent to remove non-basic impurities, and then the free amine can be regenerated by basifying the aqueous layer and extracting with an organic solvent.[3]

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a representative procedure based on analogous transformations. Optimization may be required.

Materials:

  • 2,3-dichloro-5-methanesulfonylpyridine

  • Ammonia solution (e.g., 7N in methanol or 2M in ethanol)

  • Anhydrous 1,4-Dioxane (or another suitable high-boiling solvent)

  • Pressure-rated reaction vessel (autoclave or sealed tube)

Procedure:

  • Reaction Setup: To a pressure-rated reaction vessel, add 2,3-dichloro-5-methanesulfonylpyridine (1.0 eq).

  • Reagent Addition: Add a solution of ammonia in an organic solvent (5-10 eq) and anhydrous 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 150-180 °C with stirring for 12-24 hours. Caution: This reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions for high-pressure reactions.

  • Work-up:

    • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

ParameterRecommended Range/ValueNotes
Reactant Ratio 1.0 eqLimiting reagent
2,3-dichloro-5-methanesulfonylpyridine5 - 10 eqA significant excess is often required to drive the reaction to completion.
Ammonia Source
Solvent 1,4-Dioxane, Ethanol, NMPA high-boiling polar aprotic solvent is generally preferred.
Reaction Conditions
Temperature120 - 180 °COptimization is necessary; higher temperatures can increase reaction rate but may also lead to decomposition.
PressureAutogenousThe reaction is typically run in a sealed vessel, and the pressure will depend on the solvent and temperature.
Reaction Time12 - 48 hoursMonitor by TLC or LC-MS for completion.
Yield 60 - 85%Expected yield after optimization.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
  • Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides.
  • N-Amino Pyridinium Salts in Organic Synthesis. PMC - NIH.
  • Troubleshooting low yield in pyridine functionaliz
  • How to remove unreacted 2-aminopyridine
  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
  • Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem.
  • Substituted 2-Sulfonamido-5-aminopyridines.
  • Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. MDPI.
  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry.
  • A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Propose the detailed arrow-pushing mechanism for the nucleophilic arom
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF.
  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI.
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF.
  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO.
  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU.
  • Photochemical C3-amination of pyridines via Zincke imine intermediates.
  • Easy Access to 2-Aminopyridines. GalChimia.
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). Organic Syntheses Procedure.
  • A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amin
  • nucleophilic arom
  • 16.
  • Deaminative chlorin
  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. PMC.
  • Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
  • An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline. Benchchem.
  • Process for preparing 2-chloro-5-aminomethyl-pyridine.

Sources

Purification methods for 3-Chloro-5-methanesulfonylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Chloro-5-methanesulfonylpyridin-2-amine

CAS: 172905-23-4 Chemical Formula:


Molecular Weight:  206.65  g/mol
Support Ticket:  #PUR-172905-23-4-ADV[1]

Technical Overview & Physicochemical Profile

User Query: Why is this compound difficult to purify, and what are the primary contaminants?

Scientist's Analysis: this compound is a highly polar, crystalline solid, frequently utilized as a scaffold in the synthesis of JAK inhibitors (e.g., Filgotinib derivatives).[1] Its purification presents unique challenges due to the competing polarities of the methanesulfonyl group (strongly electron-withdrawing, polar) and the 2-amino group (H-bond donor) .[1]

Common Impurity Profile:

  • Regioisomers: 5-Chloro-3-methanesulfonylpyridin-2-amine (arising from non-selective chlorination).[1]

  • Starting Material: 2-Amino-5-(methylsulfonyl)pyridine (unreacted).[1]

  • Oxidation Byproducts: Pyridine N-oxides (if reaction temperature was uncontrolled).[1]

  • Inorganic Salts: Residual copper or palladium salts if synthesized via cross-coupling.

Primary Purification Protocol: Recrystallization[2][3][4]

Guidance: For purity >98%, recrystallization is preferred over chromatography due to the compound's high polarity, which often leads to streaking on silica gel.

Method A: The "Polar-Crash" Technique (Recommended)

Best for removing inorganic salts and non-polar regioisomers.[1]

Solvent System: Ethanol (95%) / Water Ratio: 4:1 (v/v)[1]

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in Ethanol (10 mL per gram of crude). Heat to reflux (

    
    ).[1]
    
  • Saturation: If the solid does not dissolve completely, add Ethanol in 1 mL increments. Note: If a dark, insoluble residue remains, this is likely inorganic waste.[1] Perform a hot filtration through Celite.

  • Nucleation: Remove from heat. While the solution is still hot (

    
    ), add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]
    
  • Re-solubilization: Add 1-2 mL of hot Ethanol to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours. Then, transfer to a

    
     fridge for 4 hours.
    
  • Isolation: Filter the off-white needles. Wash the cake with ice-cold Ethanol/Water (1:1).[1]

Method B: The "Anti-Solvent" Technique

Best for removing unreacted starting materials.

Solvent System: Ethyl Acetate / n-Heptane Ratio: Solvent (EtOAc), Anti-solvent (Heptane)[1]

  • Dissolve crude in minimal boiling Ethyl Acetate.

  • Slowly add n-Heptane until the first precipitate forms.

  • Cool slowly. The sulfone moiety drives rapid crystallization; rapid cooling may trap impurities.

Secondary Purification: Flash Chromatography

Guidance: Use this method if the crude purity is <85% or if regioisomers are present.

Stationary Phase: Silica Gel (40-63


m).[1] Note: Pre-treat silica with 1% Triethylamine (TEA) to neutralize acidic sites that bind the pyridine nitrogen.

Mobile Phase Gradient:

  • Solvent A: Dichloromethane (DCM)[1]

  • Solvent B: Methanol (MeOH)[1][2]

Time (min)% Solvent B (MeOH)Component Eluting
0-50%Non-polar impurities
5-150%

2%
Regioisomers
15-302%

5%
Target Product (CAS 172905-23-4)
30-405%

10%
Polar N-oxides / Salts

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for purifying this intermediate based on the physical state and crude purity.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState Solid Solid / Crystalline CheckState->Solid Oil Oily / Sticky Residue CheckState->Oil PurityCheck Check Purity (HPLC/NMR) Solid->PurityCheck Trituration Trituration (Cold MTBE or Et2O) Oil->Trituration Induce solidification Trituration->Solid HighPurity Purity > 85% PurityCheck->HighPurity LowPurity Purity < 85% PurityCheck->LowPurity Recryst Recrystallization (EtOH/H2O) HighPurity->Recryst Column Flash Chromatography (DCM/MeOH + 1% Et3N) LowPurity->Column Final Pure Product (>98%) Recryst->Final Column->Final

Caption: Decision tree for selecting the optimal purification route based on crude physical state and initial purity levels.

Troubleshooting & FAQs

Q1: The product is oiling out during recrystallization instead of forming crystals. Why? A: This "oiling out" occurs when the saturation temperature exceeds the melting point of the solvated product.

  • Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" (if available) or scratch the glass surface with a spatula. Lower the temperature very slowly. If using EtOH/Water, slightly increase the Ethanol content to keep the product soluble at lower temperatures.

Q2: My NMR shows a persistent impurity peak at


 8.5 ppm. What is it? 
A:  This is likely the 5-chloro regioisomer  (where the sulfone and chlorine positions are swapped or chlorination occurred at the wrong carbon).
  • Fix: Recrystallization is rarely effective for regioisomers with similar solubility profiles. You must use Flash Chromatography with a very shallow gradient (e.g., 0.5% MeOH increase every 5 minutes) to separate these isomers.[1]

Q3: The solid has a pink/reddish hue. Is it decomposed? A: Aminopyridines are susceptible to air oxidation, forming colored N-oxide impurities or radical species.[1]

  • Fix: Wash the solid with cold Methyl tert-butyl ether (MTBE).[1] Most oxidative color bodies are soluble in ether, while the sulfone-amine product is not. Perform future drying steps under Nitrogen or Argon.

Q4: Can I use acid-base extraction? A: Proceed with caution. While the amine is basic, the electron-withdrawing sulfone and chlorine groups significantly reduce the pKa of the pyridine nitrogen. It may not protonate fully with weak acids (like acetic acid) or may require very low pH to extract into water, which could hydrolyze the chloro-group.[1] Chromatography is safer.

References

  • Organic Syntheses Procedure (General Pyridine Amine Handling)

    • Title: Synthesis of 3-Chloro-N-phenyl-pyridin-2-amine.[1]

    • Relevance: Establishes baseline solubility and handling for 3-chloropyridin-2-amines.
    • Source: [Organic Syntheses, Coll.[1] Vol. 10, p.272 (2004)]([Link]1]

  • Crystallographic Data (Structural Analog)

    • Title: 3-Chloro-5-(trifluoromethyl)pyridin-2-amine.[1][3][4][5][6]

    • Relevance: Demonstrates the crystallization behavior of 3-chloro-5-EWG-pyridin-2-amines (EWG = Electron Withdrawing Group), supporting the use of ethanol systems.[1]

    • Source:[1]

  • Synthesis of JAK Inhibitor Intermediates

    • Title: Process for the prepar
    • Relevance: Describes the synthetic context and purification of sulfonyl-pyridine intermedi
    • Source:[1]

Sources

Technical Support Center: Stability of 3-Chloro-5-methanesulfonylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 3-Chloro-5-methanesulfonylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under basic conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a substituted pyridine, a heterocyclic aromatic compound that is a common scaffold in pharmaceuticals. The reactivity of the pyridine ring is significantly influenced by its substituents. The pyridine nitrogen atom is electron-withdrawing, which generally deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions.

In the case of this compound, the molecule's stability is governed by a combination of electronic effects from its three substituents:

  • 2-Amino Group: An electron-donating group which increases the electron density of the pyridine ring.

  • 3-Chloro Group: A halogen that can act as a good leaving group in nucleophilic substitution reactions.

  • 5-Methanesulfonyl Group (-SO₂CH₃): A very strong electron-withdrawing group that significantly decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.

The presence of the potent electron-withdrawing methanesulfonyl group is expected to make the pyridine ring electron-deficient and thus, highly susceptible to nucleophilic attack, particularly under basic conditions where a nucleophile like a hydroxide ion is present. The most probable degradation pathway under such conditions is the nucleophilic aromatic substitution of the chloride at the 3-position.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound turning yellow after adding a basic solution?

A color change upon basification can be an initial indicator of a chemical reaction or degradation. The yellowing may be due to the formation of degradation products that are colored. Given the structure of the molecule, the most likely reaction is a nucleophilic aromatic substitution (SNAr) where the chloro group is displaced by a hydroxide ion or another nucleophile present in the basic solution. This can lead to the formation of a hydroxypyridine derivative, which may be colored. It is crucial to monitor this change using an analytical technique like HPLC to identify and quantify any new species formed.

Q2: I am observing a loss of my starting material over time in a basic solution, even at room temperature. Is this expected?

Yes, this is expected. The combination of a good leaving group (chloro) and a strong electron-withdrawing group (methanesulfonyl) on the pyridine ring makes this compound susceptible to nucleophilic attack by hydroxide ions present in a basic solution. This reaction, a nucleophilic aromatic substitution (SNAr), can proceed even at room temperature, although the rate will be slower than at elevated temperatures. It is advisable to prepare basic solutions of this compound fresh and to store them at low temperatures if immediate use is not possible.

Q3: What are the likely degradation products of this compound under basic conditions?

The primary degradation product under aqueous basic conditions is expected to be 2-amino-3-hydroxy-5-methanesulfonylpyridine, resulting from the hydrolysis of the chloro group. Depending on the reaction conditions (e.g., presence of other nucleophiles, solvent, temperature), other substitution products could also be formed. If the reaction is run in an alcohol as a solvent with a base, an alkoxy derivative could be formed. It is also possible, though less likely, that at very high pH and temperature, other parts of the molecule could be affected.

Q4: How does pH affect the stability of this compound?

The stability of this compound is highly pH-dependent. In acidic to neutral pH, the compound is expected to be relatively stable. The amino group can be protonated at low pH, which would make the pyridine ring even more electron-deficient, but the concentration of the hydroxide nucleophile is very low. As the pH increases into the basic range, the concentration of the hydroxide ion, a potent nucleophile, increases, leading to a faster rate of degradation via SNAr. The rate of degradation is expected to increase with increasing pH.

Q5: What analytical method is best for monitoring the stability of this compound?

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable method for monitoring the stability of this compound and quantifying its degradation products. A C18 column is a good starting point. The method should be "stability-indicating," meaning it can separate the parent compound from all potential degradation products. Developing a gradient elution method is often necessary to achieve a good separation of the relatively polar parent compound and its potentially more polar degradation products.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Low or No Recovery of this compound After Basic Work-up

Possible Cause 1: Degradation during work-up. The compound is susceptible to degradation in basic aqueous solutions. Prolonged exposure to basic conditions during an extraction or purification step can lead to significant loss of the material.

  • Solution:

    • Minimize the time the compound is in a basic solution.

    • Perform extractions quickly and at a low temperature (e.g., on an ice bath).

    • Neutralize the solution as soon as possible after the desired reaction or extraction is complete.

    • Consider using a milder base or a non-aqueous work-up if the chemistry allows.

Possible Cause 2: Adsorption onto silica gel during chromatography. Pyridine compounds can sometimes interact strongly with the acidic silanol groups on standard silica gel, leading to poor recovery or streaking.

  • Solution:

    • Deactivate the silica gel by pre-treating it with a small amount of a volatile base like triethylamine in the eluent.

    • Use a different stationary phase, such as alumina or a polymer-based resin, for purification.

Issue 2: Multiple Unexpected Peaks in HPLC Analysis of a Stability Study

Possible Cause 1: Formation of multiple degradation products. While hydrolysis of the chloro group is the most likely primary degradation pathway, other reactions could be occurring, especially under more forcing conditions (e.g., high temperature, presence of other nucleophiles).

  • Solution:

    • Use a milder set of degradation conditions (lower temperature, lower base concentration) to favor the formation of the primary degradation product. This can help in identifying the initial degradation pathway.

    • Employ HPLC-MS (Liquid Chromatography-Mass Spectrometry) to get mass information for each of the unknown peaks. This will be invaluable in identifying their structures.

Possible Cause 2: Secondary degradation. The primary degradation product may itself be unstable under the reaction conditions and degrade further, leading to a complex mixture of products.

  • Solution:

    • Analyze samples at earlier time points in your stability study to observe the formation of the primary degradation product before it has a chance to degrade significantly.

    • Isolate the primary degradation product and subject it to the same stress conditions to confirm if it is the source of the other peaks.

Issue 3: Poor Peak Shape (Tailing) in HPLC Analysis

Possible Cause: Interaction with the stationary phase. The basic nitrogen of the pyridine ring can interact with residual acidic silanol groups on the silica-based C18 column, leading to peak tailing.

  • Solution:

    • Lower the pH of the mobile phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (to a pH of 2.5-3.5) will protonate the pyridine nitrogen, which can improve peak shape.

    • Use a mobile phase additive: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites on the column.

    • Use a different column: Consider using a column with a different stationary phase (e.g., a "base-deactivated" column or a polymer-based column) that is more suitable for basic analytes.

Experimental Protocols

Protocol 1: Forced Degradation Study under Basic Conditions

This protocol is a general guideline for conducting a forced degradation study to assess the stability of this compound in a basic solution. It is based on the principles outlined in the ICH guidelines for stability testing.[1][2]

Objective: To determine the degradation pathway and kinetics of this compound under basic conditions.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to make a stock solution of a known concentration (e.g., 1 mg/mL).

  • Degradation Experiment:

    • In a series of volumetric flasks, add a known volume of the stock solution.

    • Add a specific volume of a standardized NaOH solution (e.g., 0.1 M, 0.5 M, or 1 M) to achieve the desired final base concentration.

    • Dilute to the mark with the same solvent mixture used for the stock solution.

    • Prepare a control sample by diluting the stock solution with the solvent mixture without adding NaOH.

    • Incubate the flasks at a controlled temperature (e.g., room temperature, 40 °C, 60 °C).

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

    • Immediately neutralize the aliquot with an equivalent amount of HCl to stop the degradation reaction.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated, stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Plot the natural logarithm of the concentration of the parent compound versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (k).

    • Identify and quantify the degradation products. The peak area of the degradation products can be used to monitor their formation over time.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or a wavelength of maximum absorbance).

Method Development and Validation:

  • Specificity: Inject the parent compound, a blank (solvent), and a stressed sample (from the forced degradation study). The method is specific if the parent peak is well-resolved from any degradation peaks and there are no interfering peaks from the blank.

  • Linearity: Prepare a series of solutions of the parent compound at different concentrations and inject them. Plot a calibration curve of peak area versus concentration. The method is linear if the correlation coefficient (r²) is close to 1.

  • Accuracy and Precision: Analyze a known concentration of the parent compound multiple times to determine the accuracy (how close the measured value is to the true value) and precision (the variability of the measurements).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the compound that can be reliably detected and quantified.

Visualizations

Diagram 1: Predicted Degradation Pathway

G cluster_0 This compound cluster_1 Basic Conditions cluster_2 Primary Degradation Product A [Structure of this compound] C 2-amino-3-hydroxy-5-methanesulfonylpyridine A->C SNAr (Hydrolysis) B OH- (aq) G start Poor HPLC Result q1 What is the issue? start->q1 peak_tailing Peak Tailing q1->peak_tailing Tailing low_sensitivity Low Sensitivity q1->low_sensitivity Low Signal poor_resolution Poor Resolution q1->poor_resolution Overlapping Peaks sol_tailing Lower mobile phase pH Add competing base (TEA) Use base-deactivated column peak_tailing->sol_tailing sol_sensitivity Increase concentration Optimize detection wavelength Increase injection volume low_sensitivity->sol_sensitivity sol_resolution Optimize gradient Change stationary phase Decrease flow rate poor_resolution->sol_resolution

Caption: Troubleshooting common HPLC issues for pyridine analysis.

Quantitative Data Summary

While specific experimental data for this compound is not publicly available, the following table provides a hypothetical yet realistic representation of data from a forced degradation study under basic conditions, which can be used as a template for your own experiments.

Time (hours)% Parent Compound Remaining (0.1 M NaOH, 40°C)% Primary Degradant Formed
0100.00.0
285.214.8
472.627.4
852.747.3
2417.982.1

References

  • Rogerson, S. R., & Williams, D. L. H. (2000). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 2, 257-260. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-13.
  • ICH. (2010). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Powner, M. W., & Sutherland, J. D. (2014). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Wang, F., et al. (2025). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
  • J. Anal. Pharm. Res. (2016).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • HPLC Troubleshooting Guide. [Link]

  • Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ASEAN. (1997). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1).
  • Labtech. 11 HPLC Problems and Solutions You Must Know. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridine Derivatives in Soil. Journal of Environmental Quality, 18(4), 527-532.
  • ResearchGate. (2025).
  • Wang, F., et al. (2025). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
  • Anju, A., & Radhakrishnan, E. K. (2020). Plasmid-Mediated Biodegradation of Chlorpyrifos and Analysis of Its Metabolic By-Products. Current Microbiology, 77(10), 3045-3055.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
  • O'Brien, C. J., & Toste, F. D. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 10047-10108.
  • Conde-Cid, M., Fernández-Calviño, D., Arias-Estévez, M., & Nóvoa-Muñoz, J. C. (2018). Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media. Journal of Environmental Management, 228, 373-381.
  • PubChem. 2-Amino-3-chloropyridine. [Link]

  • NIST. 3-Amino-2-chloropyridine. [Link]

  • Al-Azzawi, S. M., & Al-Majidi, S. M. H. (2021). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Egyptian Journal of Chemistry, 64(3), 1269-1277.
  • de Bettencourt-Dias, A., & Viswanathan, S. (2012). Electron-withdrawing groups as property tuners in functionalized terpyridine-based ligands in Eu(iii) and Tb(iii) complexes. Dalton Transactions, 41(8), 2377-2386.

Sources

Technical Support Center: Pyridine Regioselectivity & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-REGIO-2026-X Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Regio-control in Pyridine Ring Substitution

Welcome to the Pyridine Functionalization Support Hub

You are likely here because the pyridine ring is behaving like a "pi-deficient" fortress. Unlike benzene, the nitrogen atom withdraws electron density, deactivating the ring toward electrophiles and poisoning metal catalysts. Furthermore, the competition between C2 (ortho), C3 (meta), and C4 (para) sites often results in intractable regio-isomeric mixtures.

This guide moves beyond textbook theory to address the practical failure points in your workflow.

Module 1: The Electrophilic Dead-End (Targeting C4 & C2)

User Issue: "I am trying to nitrate/halogenate pyridine directly, but I'm getting <5% yield or forcing conditions are decomposing my substrate."

Root Cause Analysis: Direct Electrophilic Aromatic Substitution (EAS) on pyridine is kinetically disfavored.[1] The nitrogen lone pair captures the electrophile (


), generating a highly deactivated pyridinium cation. If reaction occurs, it sluggishly targets C3.

The Fix: The N-Oxide "Switch" Strategy To access C4 (for nitration) or C2 (for chlorination), you must invert the electronics using Pyridine-N-Oxide (PNO).

Workflow Visualization: The N-Oxide Decision Tree

N_Oxide_Strategy Start Start: Pyridine Substrate Oxidation Step 1: Oxidation (mCPBA or H2O2/UHP) Start->Oxidation PNO Intermediate: Pyridine N-Oxide Oxidation->PNO Decision Select Electrophile PNO->Decision Nitration Nitration (HNO3/H2SO4) Decision->Nitration Target: Nitro Chlorination Chlorination (POCl3/PCl5) Decision->Chlorination Target: Halogen C4_Nitro Product: 4-Nitropyridine N-Oxide (C4 Selective due to +M > -I) Nitration->C4_Nitro C2_Chloro Product: 2-Chloropyridine (C2 Selective via molecular rearrangement) Chlorination->C2_Chloro Simultaneous Deoxygenation Reduction Step 3: Deoxygenation (PCl3, Zn, or H2/Pd) C4_Nitro->Reduction Final_C4 Final: 4-Substituted Pyridine Reduction->Final_C4

Caption: Figure 1. Divergent regioselectivity pathways using the N-oxide activation strategy. Note that POCl3 chlorination effects simultaneous deoxygenation.

Protocol 1.1: C4-Selective Nitration via N-Oxide
  • Oxidation: Treat pyridine (1.0 equiv) with mCPBA (1.1 equiv) in DCM at 0°C -> RT.

  • Nitration: Dissolve PNO in conc. H2SO4.[1][2] Add fuming HNO3 dropwise at 0°C. Heat to 100°C.

    • Mechanism:[3][4][5] The N-oxide oxygen donates electron density (+M effect) specifically to the C4 position, overriding the inductive withdrawal.

  • Reduction: Dissolve the 4-nitro-PNO in CHCl3. Add PCl3 (1.5 equiv) dropwise (Caution: Exothermic). Reflux 1h.

    • Result: 4-Nitropyridine (exclusive regioisomer).

Protocol 1.2: C2-Selective Chlorination
  • Reagent: Use POCl3 or SOCl2 on the PNO.

  • Mechanism: The oxygen attacks the phosphorus/sulfur, creating a good leaving group. The chloride counter-ion then attacks C2 (intramolecular or tight ion pair), followed by re-aromatization and loss of the oxygen moiety.

    • Result: 2-Chloropyridine (Directly, no separate reduction step needed).

Module 2: The Radical Solution (Minisci Reaction)

User Issue: "I need to add an alkyl group. Standard Minisci conditions give me a 1:1 mixture of C2 and C4 isomers."

Root Cause Analysis: Radical alkylation (Minisci) targets the most electron-deficient positions. In protonated pyridine, the LUMO coefficients at C2 and C4 are nearly identical, leading to poor selectivity in unsubstituted pyridines.

The Fix: Steric Control & Blocking Groups

MethodSelectivityKey ReagentMechanism
Standard Minisci C2/C4 MixR-COOH + AgNO3 + S2O8Radical attack on protonated ring.
Bulky Radicals Favors C4Tertiary alkyl radicalsSteric hindrance steers attack away from N-H bond (C2).
Transient Blocking C4 Exclusive Maleic AnhydrideBaran's Method: Blocks C2/C6 via salt formation.[6]
Protocol 2.1: C4-Exclusive Alkylation (The Baran Blocking Strategy)

Reference: J. Am. Chem. Soc. 2021, 143, 11927.

  • Blocking: React pyridine with the maleate-derived blocking agent to form the bis-pyridinium salt. This sterically shields C2 and C6.

  • Radical Addition: Add the carboxylic acid (alkyl source), (NH4)2S2O8 (oxidant), and AgNO3 (catalyst).

  • Deprotection: The blocking group is removed during workup or mild basic treatment.

  • Outcome: >95:5 C4:C2 selectivity.

Module 3: Cross-Coupling (Preventing Catalyst Death)

User Issue: "My Suzuki coupling works on phenyl halides but fails completely on 2-bromopyridine. The Pd turns black immediately."

Root Cause Analysis: The pyridine nitrogen is a strong sigma-donor. It displaces the phosphine ligands on the Palladium(II) intermediate, forming a stable, unreactive "dead" complex (Pyridine-Pd-X).

The Fix: Ligand Overpowering & Pre-catalysts

Troubleshooting Checklist
  • Are you using PPh3? Stop. Triphenylphosphine is too weak to compete with pyridine.

  • Are you using Pd(OAc)2? Avoid. It requires reduction to Pd(0) which can be inhibited by pyridine coordination.[7]

Recommended System: Bulky Buchwald Ligands

Use XPhos or SPhos . These ligands are massive. They create a "roof" over the Palladium center, physically preventing the pyridine nitrogen from coordinating, while still allowing the oxidative addition of the C-Br bond.

Protocol 3.1: Robust Suzuki Coupling on Pyridine

  • Catalyst: Pd2(dba)3 (1 mol%) + XPhos (2-4 mol%).

    • Why: Pd(0) source avoids the reduction step. XPhos prevents N-binding.

  • Base: K3PO4 (anhydrous) in Toluene/Water (10:1).

  • Temperature: 100°C.

    • Note: If C2-boronic acid is unstable (protodeboronation), switch to MIDA boronates or Potassium Trifluoroborates .

Module 4: The "Holy Grail" - C3 (Meta) Functionalization

User Issue: "I need to functionalize C3, but EAS is too harsh and Ortho-lithiation goes to C2."

The Fix: Transient Directing Groups (TDG) You cannot rely on inherent electronics for C3. You must use a "crane-like" ligand that anchors to the Nitrogen and swings the metal catalyst specifically to the C3 position.

Mechanism: The Template Approach

C3_Activation Pyridine Pyridine Substrate Coordination Coordination to Bifunctional Template Pyridine->Coordination Reversible Binding CH_Activation Distal C-H Activation (Pd inserts at C3) Coordination->CH_Activation Geometry Constraint Functionalization Coupling (e.g., Olefination) CH_Activation->Functionalization Product 3-Substituted Pyridine Functionalization->Product

Caption: Figure 2.[8] Distal C-H activation using a template that geometrically forces the catalyst to the meta (C3) position.

Protocol 4.1: Pd-Catalyzed C3 Olefination (Yu/Maitland Conditions)

  • Template: Use a nitrile-based or U-shaped template that coordinates Pd.

  • Catalyst: Pd(OAc)2 with N-protected amino acid ligands (e.g., Ac-Gly-OH).

  • Mechanism: The ligand coordinates to Pd, and the template coordinates to the pyridine N. The geometry of the complex places the Pd atom directly adjacent to the C3-H bond.

Frequently Asked Questions (FAQ)

Q: Can I use n-BuLi to lithiate pyridine? A: Only if you want C2. But be careful: n-BuLi can act as a nucleophile and attack the ring (Chichibabin-like addition) rather than deprotonating.

  • Pro-Tip: Use LDA or LiTMP (non-nucleophilic bases) at -78°C to achieve clean lithiation. If you need C3-lithiation, you must have a directing group (like a halogen) at C2 or C4 to direct the base to C3 ("Halogen Dance" may occur, so monitor carefully).

Q: Why does my 2-bromopyridine coupling stall after 50% conversion? A: Product Inhibition. The product (e.g., 2-phenylpyridine) might be a better ligand for Pd than your substrate.

  • Solution: Increase catalyst loading or switch to a highly active NHC-Pd precatalyst (e.g., PEPPSI-IPr ) which binds the metal too tightly to be displaced by the product.

References
  • Choi, J., et al. (2021).[9] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.[10]

  • Cao, H., et al. (2023).[11] "meta-Selective C-H Functionalization of Pyridines." Angewandte Chemie International Edition.

  • Dutta, U., et al. (2015). "Remote Meta-C−H Activation Using a Pyridine-Based Template." Journal of the American Chemical Society.[10]

  • Li, J., et al. (2015). "Highly Regioselective Halogenation of Pyridine N-Oxide." Organic Letters.

  • BenchChem Technical Support. (2025). "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions."

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 3-Chloro-5-methanesulfonylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-5-methanesulfonylpyridin-2-amine, a substituted pyridine derivative of interest in pharmaceutical and materials science research. Rather than merely presenting data, this document elucidates the principles behind spectral interpretation, comparing the target molecule with structurally related analogues to provide a comprehensive understanding of substituent effects on the pyridine ring.

Introduction: The Structural Puzzle

This compound presents a unique electronic environment. The pyridine ring is decorated with two potent electron-withdrawing groups (EWGs) at positions 3 (chloro) and 5 (methanesulfonyl), and a strong electron-donating group (EDG) at position 2 (amine). Understanding the interplay of these substituents is critical for confirming its structure and predicting its reactivity. ¹H NMR spectroscopy is the premier tool for this task, offering precise insights into the electronic environment of each proton.[1][2] This guide will deconstruct its spectrum, comparing it with simpler analogues to isolate and explain the influence of each substituent.

Analysis of this compound

Predicted Spectral Features

Before examining experimental data, a theoretical analysis of the molecule's structure allows us to predict the ¹H NMR spectrum. The molecule has four distinct sets of protons, leading to an expectation of four unique signals.[3]

  • Amine Protons (-NH₂): These protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature.[4]

  • Methanesulfonyl Protons (-SO₂CH₃): This methyl group is attached to a strongly electron-withdrawing sulfonyl group, which will shift its signal significantly downfield compared to a standard alkyl proton. It has no adjacent protons, so it will appear as a sharp singlet.

  • Aromatic Proton H-4: This proton is positioned between two EWGs (chloro at C3 and methanesulfonyl at C5). This environment will cause significant deshielding, shifting its signal to a very low field (high ppm). It is coupled to H-6, and this interaction should split the signal into a doublet.[5]

  • Aromatic Proton H-6: This proton is ortho to the electron-donating amino group (shielding effect) and meta to the electron-withdrawing methanesulfonyl group (deshielding effect). It is also coupled to H-4, which will split its signal into a doublet. The net electronic effect will determine its final chemical shift relative to H-4.

Illustrative ¹H NMR Data and Assignments

While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, we can construct a highly accurate, illustrative dataset based on established substituent effects in pyridine systems.[6][7][8] The spectrum would be acquired in a standard deuterated solvent such as DMSO-d₆, which is adept at dissolving polar, amine-containing compounds and allows for the clear observation of NH protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H-4~8.35Doublet (d)~2.01HLocated between two strong EWGs (Cl and SO₂Me), resulting in maximum deshielding and the largest chemical shift.[9][10] Coupled to H-6.
H-6~7.90Doublet (d)~2.01HDeshielded by the meta-SO₂Me group but shielded by the ortho-NH₂ group. Coupled to H-4.
-NH₂~6.80Broad Singlet (br s)-2HExchangeable protons characteristic of a primary amine. Broadness is typical due to quadrupole effects and exchange.[4]
-SO₂CH₃~3.25Singlet (s)-3HMethyl protons adjacent to the highly deshielding sulfonyl group. Appears as a singlet due to no adjacent protons.

Comparative Analysis: Understanding Substituent Effects

To truly appreciate the electronic interplay within the target molecule, we can compare its predicted spectrum to those of simpler, related pyridines. This comparison isolates the impact of the chloro and methanesulfonyl groups.

Alternative Compound 1: 2-Amino-3-chloropyridine

This analogue lacks the methanesulfonyl group at C5, allowing us to observe the combined influence of only the amino and chloro groups.

Alternative Compound 2: 2-Amino-5-methanesulfonylpyridine

This analogue lacks the chloro group at C3, isolating the effect of the powerful methanesulfonyl substituent.

Table 2: Comparative ¹H NMR Data of Pyridine Analogues (Predicted, DMSO-d₆)

ProtonTarget: 3-Cl, 5-SO₂Me (δ, ppm)Alt 1: 3-Cl (δ, ppm)Alt 2: 5-SO₂Me (δ, ppm)Analysis of Chemical Shift Differences
H-4 ~8.35 ~7.50~8.10The addition of the SO₂Me group at C5 causes a dramatic downfield shift of H-4 (~0.85 ppm vs. Alt 1), highlighting its powerful deshielding effect. The Cl at C3 also contributes significantly (~0.25 ppm vs. Alt 2).
H-6 ~7.90 ~7.70~7.80The H-6 proton is less affected because the substituents are further away. The SO₂Me group (meta) has a moderate deshielding effect (~0.20 ppm vs. Alt 1). The chloro group has a minimal effect from the meta position.
-NH₂ ~6.80 ~6.00~6.50The presence of strong EWGs on the ring makes the amino group less electron-donating (and the nitrogen lone pair less basic), causing its protons to resonate further downfield.[11][12]
-SO₂CH₃ ~3.25 N/A~3.15The chemical shift of the methylsulfone protons is largely independent of the other ring substituents.

This side-by-side comparison empirically demonstrates the potent, position-dependent deshielding effects of the chloro and, most notably, the methanesulfonyl groups on the pyridine ring protons.

Experimental Workflow and Protocol

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines the standardized procedure for a sample like this compound.

Visualizing the Workflow

The process from sample preparation to final structural confirmation follows a logical sequence, as illustrated in the diagram below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation prep1 Weigh ~5-10 mg of Sample prep2 Dissolve in ~0.6 mL of Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add Internal Standard (e.g., TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into NMR Spectrometer prep4->acq1 acq2 Lock, Tune, & Shim for Field Homogeneity acq1->acq2 acq3 Acquire 1D Proton Spectrum (¹H NMR) acq2->acq3 proc1 Fourier Transform (FID to Spectrum) acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate to TMS (0 ppm) & Integrate Signals proc3->proc4 an1 Assign Chemical Shifts (δ) proc4->an1 an3 Assign Signals to Protons an1->an3 an2 Analyze Multiplicity & Coupling (J) an2->an3 an4 Compare with Alternatives an3->an4 an5 Confirm Structure an4->an5

Caption: Workflow for ¹H NMR Analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for its ability to dissolve a wide range of organic compounds and to slow down the N-H proton exchange, often allowing for sharper amine signals.[13]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides the 0 ppm reference point.[14]

    • Vortex the vial until the sample is fully dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent. This step ensures the stability of the magnetic field during the experiment.[13]

    • Tune and shim the probe. This critical process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.

    • Set the acquisition parameters for a standard ¹H experiment (e.g., 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds).

    • Initiate data acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are upright and symmetrical.

    • Apply a baseline correction to create a flat, noise-free baseline.

    • Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integrate the area under each distinct signal. The relative ratios of these integrals correspond to the relative number of protons generating each signal.[1][15]

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how substituent-induced electronic effects manifest in spectroscopic data. The strong deshielding caused by the C3-chloro and C5-methanesulfonyl groups dominates the spectrum, shifting the aromatic protons significantly downfield. By systematically comparing the spectrum with those of simpler analogues, these electronic contributions can be isolated and quantified. This analytical approach, combining prediction, data interpretation, and comparative analysis, provides an unambiguous confirmation of the molecular structure and serves as a powerful tool for researchers in the chemical sciences.

References

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. ¹H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Reusch, W. ¹H NMR Spectroscopy. Michigan State University, Department of Chemistry. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Koleva, V., et al. (2006). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 39(5), 535-546. [Link]

  • Smoleński, P., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13463-13476. [Link]

  • Wu, T. K., & Dailey, B. P. (1964). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics, 41(9), 2796-2800. [Link]

  • LibreTexts Chemistry. (2022, July 20). 5.4: The ¹H-NMR experiment. [Link]

  • Defense Technical Information Center. (1993). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Abraham, R. J., et al. (2010). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 48(8), 603-613. [Link]

  • Klüpfel, T., et al. (2019). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine*. Chemistry – A European Journal, 25(39), 9189-9193. [Link]

  • Supplementary Information for various chemical syntheses, providing examples of NMR data reporting. [Link]

  • University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Fringuelli, R., et al. (2008). Substituent effects of the N,N-dimethyl-sulfamoyl group on the ¹H and ¹³C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry, 46(2), 146-151. [Link]

  • Master Organic Chemistry. (2022, February 8). ¹H NMR: How Many Signals?. [Link]

  • Brzostowska, M., & Szafran, M. (1970). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 18, 21-25. [Link]

  • Royal Society of Chemistry. (2014). Experimental section General. [Link]

  • Wang, Y., et al. (2025). Visible-light-induced radical cascade sulfonylation/cyclization towards indole-fused pyridine derivatives. Organic & Biomolecular Chemistry, 23(1), 123-127. [Link]

  • Scribd. Effect of Substituents On Basicity of Pyridine. [Link]

  • Walker, II, F. A. (2009). New porphyrins bearing pyridyl peripheral groups linked by secondary or tertiary sulfonamide groups: synthesis and structural characterization. Dalton Transactions, (25), 4846-4859. [Link]

  • ChemRxiv. (2019, May 7). Base-mediated C4-selective C-H-sulfonylation of pyridine. [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. [Link]

  • ResearchGate. (2014). ¹H NMR spectra of a sample containing 0.05 M pyridine. [Link]

  • ResearchGate. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

  • PubChem. 3-Chloro-5-methylpyridin-2-amine. [Link]

  • Doc Brown's Chemistry. ¹H proton nmr spectrum of methylamine. [Link]

  • PubChemLite. 3-chloro-5-(methylsulfanyl)aniline. [Link]

Sources

A Comprehensive Guide to HPLC Method Development for the Purity Assessment of 3-Chloro-5-methanesulfonylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-Chloro-5-methanesulfonylpyridin-2-amine. We will navigate the critical decisions in method development, from initial column and mobile phase selection to fine-tuning for optimal separation of the active pharmaceutical ingredient (API) from its potential impurities.

Introduction: The Analytical Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the safety and efficacy of the final drug product. A reliable HPLC method is therefore essential to separate and quantify the main component from any process-related impurities or degradation products.[1] The inherent basicity of the pyridine ring and the polarity of the methanesulfonyl group present a unique set of challenges in achieving symmetrical peak shapes and adequate retention in reversed-phase chromatography.[2][3]

Foundational Strategy: Analyte Characterization and Initial Conditions

Experimental Workflow: Initial Method Scouting

Caption: Workflow for initial HPLC method scouting.

Comparative Analysis of Stationary Phases

The choice of the stationary phase is a critical factor influencing the selectivity of the separation.[4] We will compare three common reversed-phase columns to identify the most suitable one for our analyte.

Experimental Protocol: Column Screening

  • Columns:

    • Standard C18 (e.g., Agilent ZORBAX Eclipse Plus C18)

    • Polar-embedded C18 (e.g., Waters SymmetryShield RP18)

    • Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample: this compound (100 µg/mL in 50:50 Acetonitrile/Water)

Data Summary: Column Performance Comparison

Column TypeRetention Time (min)Tailing FactorTheoretical PlatesRationale for Performance
Standard C18 5.81.84500Strong hydrophobic retention, but potential for peak tailing due to interaction of the basic pyridine with residual silanols.[2]
Polar-Embedded C18 5.21.26200The embedded polar group shields residual silanols, leading to improved peak shape for basic compounds.[2]
Phenyl-Hexyl 6.51.45800Offers alternative selectivity through π-π interactions with the pyridine ring, potentially resolving closely eluting impurities.
Mobile Phase Optimization: The Key to Resolution

Optimizing the mobile phase composition is crucial for achieving the desired separation.[5][6] We will investigate the effects of the organic modifier, pH, and buffer concentration.

Experimental Protocol: Mobile Phase Optimization

  • Column: Polar-Embedded C18

  • Organic Modifiers Compared: Acetonitrile vs. Methanol

  • pH Levels Compared (using Formic Acid and Ammonium Formate): pH 2.5, 3.0, 3.5

  • Gradient: A linear gradient optimized from the scouting run.

Logical Flow: Mobile Phase Optimization

Caption: Decision tree for mobile phase optimization.

Data Summary: Impact of Mobile Phase Parameters

ParameterConditionObservationJustification
Organic Modifier AcetonitrileSharper peaks, lower backpressureLower viscosity of acetonitrile often leads to better efficiency.[7]
MethanolBroader peaks, longer retentionMethanol can offer different selectivity, but in this case, it did not improve the separation.
Mobile Phase pH pH 2.5Good peak shape, adequate retentionAt a pH well below the pKa of the pyridine nitrogen, the analyte is consistently protonated, leading to stable interactions with the stationary phase and good peak symmetry.[7]
pH 3.5Increased peak tailingAs the pH approaches the pKa, a mixed ionic state can exist, leading to peak broadening and tailing.[4][7]

Optimized Mobile Phase: A gradient of 0.1% Formic Acid in Water (pH ≈ 2.5) and Acetonitrile was selected.

Method Specificity and Forced Degradation

To ensure the method is stability-indicating, forced degradation studies are essential.[8] These studies deliberately stress the API to generate potential degradation products and demonstrate that the method can separate them from the main peak.[9][10]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposed to UV light (ICH Q1B) for 7 days

The samples from these stress conditions are then analyzed using the developed HPLC method. The goal is to achieve a degradation of 5-20% of the active ingredient.[8][10]

Expected Outcome: The chromatograms from the forced degradation studies should show the main peak of this compound well-resolved from any degradation product peaks, thus demonstrating the method's specificity.

Final Optimized and Validated HPLC Method

The culmination of this development process is a robust and reliable HPLC method for the purity determination of this compound.

Optimized Chromatographic Conditions:

ParameterCondition
Column Polar-Embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B in 15 min, then to 90% B in 2 min, hold for 3 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 265 nm
Injection Volume 5 µL

Method Validation:

The developed method should be validated according to ICH Q2(R2) guidelines.[11][12][13] Key validation parameters include:

  • Specificity: Demonstrated through forced degradation studies.

  • Linearity: A linear relationship between concentration and peak area over a defined range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike recovery.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day) of the results.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[14]

Conclusion

This guide has outlined a systematic and scientifically sound approach to developing a stability-indicating HPLC method for the purity analysis of this compound. By comparing different stationary phases and optimizing the mobile phase, a robust method capable of separating the API from its potential impurities and degradation products was established. The principles and workflows described herein can be adapted for the method development of other challenging pharmaceutical compounds.

References

  • Vertex AI Search. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.
  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.
  • DPT Laboratories. (n.d.). The Use Of Forced Degradation In Analytical Method Development.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • SSRN. (n.d.). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets.
  • Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry news.
  • Impactfactor. (2023, March 25). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design.

Sources

Structural Validation of 3-Chloro-5-methanesulfonylpyridin-2-amine: A C13 NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and heterocyclic drug scaffolds, 3-Chloro-5-methanesulfonylpyridin-2-amine represents a critical building block. However, its synthesis often involves electrophilic aromatic substitutions (chlorination or sulfonylation) that are prone to regiochemical ambiguity.

Standard 1H NMR is frequently inconclusive for this scaffold because the two aromatic protons (H4 and H6) often appear as singlets or weakly coupled doublets, making it difficult to definitively distinguish the target from its regioisomer, 5-Chloro-3-methanesulfonylpyridin-2-amine .

This guide establishes a 13C NMR-based validation protocol . By focusing on the chemical shifts of the quaternary carbons (C3 and C5), researchers can definitively assign the regiochemistry without growing single crystals for X-ray diffraction.

The Structural Challenge: Target vs. Isomer

The primary risk in this synthesis is the formation of the regioisomer where the chlorine and methanesulfonyl groups swap positions.

Structural Comparison[1][2]
  • Target (Isomer A): this compound

  • Regioisomer (Isomer B): 5-Chloro-3-methanesulfonylpyridin-2-amine

Both isomers possess the same molecular formula (


) and similar polarity, making separation by TLC or standard HPLC difficult.
Visualization of the Problem

The following diagram illustrates the structural relationship and the critical "Diagnostic Nodes" (C3 and C5) required for differentiation.

G cluster_0 Target Molecule (3-Cl, 5-SO2) cluster_1 Regioisomer Risk (5-Cl, 3-SO2) Target 3-Chloro-5-methanesulfonyl pyridin-2-amine C3_T C3: Attached to Cl (Shielded Region) Target->C3_T C5_T C5: Attached to SO2 (Deshielded Region) Target->C5_T Difference DIAGNOSTIC DIFFERENCE Look at C3 Shift C3_T->Difference ~115-120 ppm Isomer 5-Chloro-3-methanesulfonyl pyridin-2-amine C3_I C3: Attached to SO2 (Deshielded Region) Isomer->C3_I C5_I C5: Attached to Cl (Shielded Region) Isomer->C5_I C3_I->Difference ~125-135 ppm

Figure 1: Structural logic distinguishing the target from its primary regioisomer based on C3/C5 substituent effects.

Theoretical Framework & Predicted Shifts

To validate the structure, we utilize Substituent Chemical Shift (SCS) theory. The pyridine ring carbons are influenced by the electronic nature of the substituents:

  • Amino Group (-NH2) at C2: Strong electron donor (Resonance). Significantly shields the ortho (C3) and para (C5) positions, but deshields the attached carbon (C2) to ~155-160 ppm.

  • Chlorine (-Cl): Inductively withdrawing but resonance donating. The carbon attached to Cl (C-Cl) typically appears upfield relative to C-H or C-SO2, often in the 115–125 ppm range on pyridine rings.

  • Methanesulfonyl (-SO2Me): Strong Electron Withdrawing Group (EWG). Deshields the attached carbon (C-SO2) and the ortho positions.

Comparative Data Table (DMSO-d6)

The following table contrasts the expected shifts. The C3 position is the "Diagnostic Peak."

Carbon PositionAssignmentTarget (3-Cl, 5-SO2) Shift (ppm)Isomer (5-Cl, 3-SO2) Shift (ppm)Rationale & Diagnostic Logic
C2 C-NH2158.0 - 160.0 158.0 - 160.0Non-diagnostic. Both have amine at C2.
C3 Diagnostic 116.0 - 120.0 128.0 - 135.0 CRITICAL. In Target, C3 is attached to Cl (shielded) and is ortho to NH2 (shielded). In Isomer, C3 is attached to SO2 (deshielded).
C4 C-H136.0 - 139.0136.0 - 139.0Likely overlaps; less reliable.
C5 Diagnostic 126.0 - 130.0 118.0 - 122.0 In Target, C5 is attached to SO2. In Isomer, C5 is attached to Cl.[1]
C6 C-H (adj N)146.0 - 149.0146.0 - 149.0Typical alpha-pyridine shift.
-CH3 S-Me42.0 - 44.042.0 - 44.0Aliphatic region; confirms presence of sulfone but not position.

Key Insight: If you observe a quaternary carbon signal near 118 ppm , it confirms the 3-Chloro substitution (Target). If the lowest field quaternary signal (excluding C2) is >125 ppm, you likely have the 3-Sulfonyl isomer.

Experimental Protocol

To ensure the quaternary carbons (C3, C5, C2) are visible and distinct, specific acquisition parameters are required. Quaternary carbons have long relaxation times (


), and standard "quick" 13C scans may miss them or show them with poor signal-to-noise ratios.
Sample Preparation
  • Solvent: DMSO-d6 (Preferred).

    • Reason: The aminopyridine moiety is polar and capable of hydrogen bonding. DMSO minimizes aggregation and provides sharper peaks compared to CDCl3.

  • Concentration: >20 mg in 0.6 mL solvent. (High concentration is vital for 13C sensitivity).

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (d1): 2.0 - 3.0 seconds (Minimum).

    • Critical: Standard default is often 1.0s. Increase this to ensure quaternary C-Cl and C-SO2 carbons relax fully for quantitative integration comparison.

  • Scans (ns): Minimum 512 (1024 recommended for clean baseline).

  • Spectral Width: -10 to 200 ppm.

Validation Workflow

Follow this decision tree to validate your synthesized batch.

Workflow Start Crude Product Isolated Prep Dissolve in DMSO-d6 (Con > 30mg/mL) Start->Prep Acquire Acquire 13C NMR (d1 = 3.0s, ns = 1024) Prep->Acquire Analyze Identify Quaternary Carbons (Excluding C-NH2 @ ~159) Acquire->Analyze Check Check Shift of C-Cl Carbon (Most Upfield Quaternary) Analyze->Check ResultA Signal @ 116-120 ppm (C3-Cl) Check->ResultA Found ResultB Signal @ >125 ppm (C3-SO2) Check->ResultB Not Found ConclusionA VALIDATED: 3-Chloro-5-methanesulfonyl... ResultA->ConclusionA ConclusionB REJECTED: Regioisomer (5-Chloro...) ResultB->ConclusionB

Figure 2: Step-by-step decision logic for batch validation.

Detailed Data Interpretation

The "Smoking Gun": C3 vs C5

In the Target , the C3 carbon is "double shielded":

  • Ortho-effect from NH2: The amine pushes electron density into the ortho position (C3).

  • Heavy Atom Effect (Cl): While Cl is electronegative, the carbon attached to it in aromatic systems often resonates upfield compared to C-H or C-C, and certainly upfield of C-SO2.

In the Regioisomer , the C3 carbon is attached to the Sulfonyl group. The Sulfonyl group is a potent electron withdrawer (both inductive and resonance). This would push the C3 signal downfield, likely merging with or appearing near the C4/C5 aromatic signals (~130+ ppm).

Reference Anchors
  • S-Methyl Group: Look for a strong signal at ~43 ppm . If this is missing or shifted significantly (e.g., >50 ppm), suspect O-sulfonylation (sulfonate ester) rather than C-sulfonylation.

  • C2-Amine: The carbon attached to the amine is the most deshielded signal in the spectrum, typically ~159 ppm . Use this to phase and reference the aromatic region if DMSO (39.5 ppm) is ambiguous.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent increments).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for general pyridine and chloropyridine shifts).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative guide on C13 chemical shifts and relaxation times).

  • PubChem. (2024). 3-Chloro-5-methylpyridin-2-amine (Analogous Data). National Library of Medicine. Retrieved from [Link]

Sources

Reference Standards for 3-Chloro-5-methanesulfonylpyridin-2-amine Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, 3-Chloro-5-methanesulfonylpyridin-2-amine (CAS 1354226-78-4 and related derivatives) serves as a critical intermediate scaffold, particularly in the synthesis of kinase inhibitors. Unlike final Active Pharmaceutical Ingredients (APIs), this intermediate lacks a harmonized pharmacopeial monograph (USP/EP).

This guide compares the three primary approaches to establishing reference standards for this molecule: ISO 17034 Certified Reference Materials (CRMs) , Commercial Analytical Standards , and In-House Qualified Working Standards . We provide experimental protocols to validate these standards, focusing on the critical distinction between Chromatographic Purity (Area %) and True Potency (% w/w).

Part 1: Technical Context & Chemical Challenges

The analysis of this compound presents specific chemical challenges that dictate the requirements for a reference standard.

  • Basicity & Tailing: The 2-amino pyridine moiety is basic (

    
    ). Without adequate buffering, it interacts with residual silanols in HPLC columns, causing peak tailing that distorts integration.
    
  • Hygroscopicity: The methanesulfonyl (sulfone) group increases polarity. These solids can adsorb atmospheric moisture, rendering "dried basis" calculations risky without real-time Karl Fischer (KF) titration.

  • Salt Formation: As an intermediate, this molecule may exist as a hydrochloride or mesylate salt from previous steps. A reference standard must be explicitly characterized as the free base or a specific salt to avoid stoichiometry errors of 15–25%.

Part 2: Comparative Analysis of Reference Standard Options

Option A: ISO 17034 Certified Reference Material (CRM)[1]
  • Definition: A standard characterized by a metrologically valid procedure (qNMR or Mass Balance) with a stated uncertainty budget.

  • Best For: GMP Release Testing, pivotal clinical batch release.

Option B: Commercial Analytical Grade (Non-Certified)
  • Definition: Sourced from chemical catalogs. often provided with a CoA stating "Purity: >98%".

  • Best For: Early-stage R&D, route scouting.

  • Risk: "Purity" is often HPLC Area % at 254 nm, ignoring water, solvents, and inorganic salts.

Option C: In-House Qualified Working Standard
  • Definition: Material synthesized internally, purified (recrystallization), and characterized via orthogonal methods (HPLC + qNMR + KF + ROI).

  • Best For: Routine process control, high-volume testing.

Comparative Data Table
FeatureOption A: ISO 17034 CRMOption B: Commercial Analytical GradeOption C: In-House Working Standard
Traceability SI-Traceable (NIST/BIPM)Vendor InternalTraceable to Primary Standard (via qNMR)
Assay Value % w/w (Mass Fraction) Usually % Area (HPLC) % w/w (Mass Fraction)
Uncertainty Explicit (

)
UnknownEstimated (

)
Cost (per 100mg) High ($500 - $1,500)Low ($50 - $200)Low Material / High Labor
Risk of Error LowHigh (Salt/Solvent ignored)Moderate (Depends on protocol)

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting and qualifying a standard.

ReferenceStrategy Start Start: Need Standard for 3-Cl-5-SO2Me-Pyridine-2-NH2 CheckCommercial Is ISO 17034 CRM Available? Start->CheckCommercial BuyCRM Purchase CRM (Use as Primary) CheckCommercial->BuyCRM Yes CheckInternal Is High Purity Batch Available (>99% Area)? CheckCommercial->CheckInternal No Purify Recrystallize Material (Target >99.5%) CheckInternal->Purify No Qualify Perform Full Characterization (Mass Balance + qNMR) CheckInternal->Qualify Yes Purify->Qualify AssignPotency Assign Potency (% w/w) Create CoA Qualify->AssignPotency

Figure 1: Decision logic for sourcing and establishing a reference standard.

Part 4: Experimental Protocols for Qualification

If Option C (In-House) is selected, or to validate Option B, the following protocols are required.

Protocol 1: Purity Profiling via HPLC-UV/MS

This method separates the main peak from process impurities (e.g., des-chloro analogs).

  • Column: C18 High pH Stable (e.g., Waters XBridge or Agilent Poroshell HPH),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0). Alkaline pH ensures the amine is deprotonated, reducing tailing.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 270 nm (max) and 220 nm; MS (ESI+).

  • Acceptance Criteria: Main peak purity > 99.5% (Area). No single impurity > 0.1%.

Protocol 2: Potency Assignment via qNMR (The Gold Standard)

Quantitative NMR (qNMR) is the absolute method to determine mass purity (% w/w) without needing an identical standard [1].

Reagents:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT®) or Maleic Acid. Must be non-hygroscopic and non-volatile.

  • Solvent: DMSO-

    
     (Solubilizes the sulfone and amine well).
    

Procedure:

  • Accurately weigh

    
     of the Sample (
    
    
    
    ) and
    
    
    of Internal Standard (
    
    
    ) into the same vial. Precision:
    
    
    .
  • Dissolve in 0.7 mL DMSO-

    
    .
    
  • Acquisition Parameters:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      (Must be
      
      
      of the slowest nucleus).
    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation:



Where:

  • 
     = Purity (fraction)
    
  • 
     = Integral area
    
  • 
     = Number of protons (e.g., 2 for the amine 
    
    
    
    , 3 for sulfone
    
    
    )
  • 
     = Molar Mass
    
  • 
     = Weighed mass
    

Part 5: The "Mass Balance" Trap

A common error in drug development is assuming


. This is incorrect because it ignores "invisible" contaminants.

Correct Mass Balance Equation:



The diagram below visualizes why "99% HPLC Purity" might only be "90% Potency".

MassBalance Raw Raw Material (HPLC Area: 99.0%) Components Organic Impurities (1.0%) Water (KF) (2.5%) Residual Solvent (Acetone) (3.0%) Inorganic Salt (NaCl) (1.5%) Actual Active Moiety (92.0%) Raw->Components Result True Potency 92.0% w/w Components:f4->Result

Figure 2: Component breakdown showing how non-UV active impurities reduce true potency.

References

  • BIPM (Bureau International des Poids et Mesures). "Quantitative NMR (qNMR) for Organic Primary Calibrators."[1] BIPM Metrology Guidelines. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). "Chapter 5.12: Reference Standards." EDQM. Available at: [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.
  • FDA (U.S. Food and Drug Administration). "Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics." Available at: [Link]

Sources

A Researcher's Guide to the Infrared Spectrum of 3-Chloro-5-methanesulfonylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and medicinal chemistry, precise structural elucidation is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the rapid and reliable identification of functional groups within a molecule. This guide provides an in-depth analysis of the expected IR absorption peaks for 3-Chloro-5-methanesulfonylpyridin-2-amine, offering a comparative framework against related structures and outlining the experimental rationale for spectral interpretation.

Our approach moves beyond a simple list of frequencies. We delve into the vibrational causality, explaining how the electronic interplay of the chloro, methanesulfonyl, and amino substituents on the pyridine ring influences the IR spectrum. This guide is designed to be a self-validating tool, grounding its predictions in established spectroscopic principles and data from comparable molecules.

Predicted IR Spectrum of this compound

The structure of this compound incorporates several key functional groups that give rise to characteristic absorption bands in the mid-infrared region. The following table summarizes the predicted peak locations and their assignments.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Rationale and Comparative Insights
Primary Amine (N-H) Asymmetric & Symmetric Stretching3450 - 3300 (two bands)Medium to StrongPrimary amines typically exhibit two distinct N-H stretching bands.[1][2] For 2-aminopyridine, these are reported around 3442 and 3300 cm⁻¹.[3] The precise position can be influenced by hydrogen bonding.
Scissoring (Bending)1640 - 1610Medium to StrongThis N-H bending vibration is a reliable indicator of a primary amine.[1] In 2-aminopyridine, this peak is observed around 1617-1628 cm⁻¹.[3]
Wagging900 - 650Broad, MediumThis out-of-plane bending vibration is also characteristic of primary and secondary amines.[1]
Aromatic Pyridine Ring C-H Stretching3100 - 3000Weak to MediumAromatic C-H stretches appear at higher wavenumbers than their aliphatic counterparts.[4]
C=C and C=N Stretching1600 - 1450 (multiple bands)Medium to StrongThe pyridine ring gives rise to a series of complex stretching vibrations in this region. The substitution pattern will influence the exact positions and intensities of these bands.
Methanesulfonyl Group (SO₂) Asymmetric Stretching1350 - 1310StrongThe sulfonyl group is characterized by two strong stretching vibrations. The asymmetric stretch appears at a higher frequency. The IR spectrum of methanesulfonyl chloride shows a strong band in this region.[5][6]
Symmetric Stretching1160 - 1120StrongThe symmetric S=O stretch is also a prominent and reliable peak for identifying the methanesulfonyl group.[5][6]
Chloro Group (C-Cl) Stretching800 - 600Medium to StrongThe C-Cl stretching vibration for chloroarenes falls in this region. Its exact position can be influenced by the substitution pattern on the aromatic ring.
C-N and C-S Bonds Stretching1340 - 1250 (C-N) 800 - 650 (C-S)MediumThe aromatic C-N stretch is typically strong.[1] The C-S stretch is generally weaker and may overlap with other absorptions in the fingerprint region.

Comparative Analysis with Structurally Related Compounds

To enhance the reliability of our predictions, we compare the expected spectrum of this compound with the known spectral features of 2-aminopyridine and 2-amino-5-chloropyridine. This comparison highlights the influence of the chloro and methanesulfonyl substituents.

Vibrational Mode 2-Aminopyridine 2-Amino-5-chloropyridine Predicted: this compound
N-H Asymmetric Stretch (cm⁻¹) ~3442[3]~3420 (Calculated)3450 - 3400
N-H Symmetric Stretch (cm⁻¹) ~3300[3]~3310 (Calculated)3350 - 3300
N-H Scissoring (cm⁻¹) ~1617[3]~1620 (Experimental)[7]1640 - 1610
Pyridine Ring C=C/C=N Stretch (cm⁻¹) Multiple bands 1600-1450Multiple bands 1600-1450[7]Multiple bands 1600-1450
S=O Asymmetric Stretch (cm⁻¹) N/AN/A1350 - 1310
S=O Symmetric Stretch (cm⁻¹) N/AN/A1160 - 1120
C-Cl Stretch (cm⁻¹) N/A~700 (Calculated)800 - 600

Experimental Workflow and Data Interpretation

The following represents a standard protocol for acquiring an IR spectrum of a solid sample like this compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Sample Preparation: Ensure the sample is dry and crystalline. No extensive sample preparation is required for ATR-FTIR.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

    • Perform a background scan to acquire a spectrum of the ambient environment (air). This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption peaks.

Logical Flow for Spectral Analysis

Start Acquire IR Spectrum Check_NH Look for two bands ~3450-3300 cm⁻¹ and one at ~1630 cm⁻¹ Start->Check_NH Check_SO2 Look for two strong bands ~1350-1310 cm⁻¹ and ~1160-1120 cm⁻¹ Check_NH->Check_SO2 Primary Amine Present Reevaluate Re-evaluate Structure or Purity Check_NH->Reevaluate Primary Amine Absent Check_Ring Analyze fingerprint region 1600-1450 cm⁻¹ for pyridine ring modes Check_SO2->Check_Ring Sulfonyl Group Present Check_SO2->Reevaluate Sulfonyl Group Absent Confirm_Structure Structure Consistent with 3-Chloro-5-methanesulfonyl pyridin-2-amine Check_Ring->Confirm_Structure Characteristic Ring Modes Present Check_Ring->Reevaluate Anomalous Ring Modes

Caption: Logical workflow for the confirmation of this compound using IR spectroscopy.

Distinguishing from Alternatives and Precursors

IR spectroscopy is a powerful tool for monitoring reaction progress and confirming product identity. For instance, if this compound were synthesized from a precursor lacking the methanesulfonyl group, the absence of the strong S=O stretching bands around 1330 cm⁻¹ and 1140 cm⁻¹ in the starting material's spectrum and their appearance in the product's spectrum would be a clear indicator of a successful reaction.

Similarly, comparison with isomers is possible. For example, an isomer where the chloro and methanesulfonyl groups are swapped would likely exhibit subtle but measurable shifts in the pyridine ring bending modes and the C-Cl stretching frequency due to the different electronic environment.

Complementary Analytical Techniques

While IR spectroscopy provides invaluable information about functional groups, a comprehensive structural confirmation should be supported by other analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous determination of the substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the molecular formula and structure.

  • Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman can be particularly useful for observing non-polar bonds that may be weak or absent in the IR spectrum.

By integrating data from these techniques, researchers can achieve a high level of confidence in the structure and purity of this compound.

References

  • ResearchGate. (n.d.). Numeration and illustration of each vibrational mode of 2-aminopyridine...
  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res, 4(2), 1.
  • Müller, A., Talbot, F., & Leutwyler, S. (2002). Hydrogen Bond Vibrations of 2-Aminopyridine·2-Pyridone, a Watson−Crick Analogue of Adenine·Uracil. Journal of the American Chemical Society, 124(47), 14486–14494.
  • ResearchGate. (2008). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods.
  • Microwave measurements of rotational transitions and nitrogen quadrupole coupling for 2-aminopyridine. (n.d.).
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Arjunan, V., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594.
  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1586.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (n.d.). PMC.
  • ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c).
  • Pacific Northwest National Laboratory. (n.d.). Methanesulfonyl chloride (CH3SO2Cl). Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Solid and (b) liquid infrared spectra of methanesulfonic acid. The....
  • NIST. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

Quality Control Parameters for 3-Chloro-5-methanesulfonylpyridin-2-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1198146-55-4 Formula: C₆H₇ClN₂O₂S Molecular Weight: 206.65 g/mol

Executive Summary & Comparative Analysis

In the landscape of kinase inhibitor development, 3-Chloro-5-methanesulfonylpyridin-2-amine serves as a critical pharmacophore. The sulfonyl group confers metabolic stability and hydrogen-bonding capability, while the 2-amino-3-chloro motif provides a versatile handle for cyclization (e.g., into imidazopyridines) or Buchwald-Hartwig couplings.

This guide objectively compares the two primary Process Grades available in the market, defined by their synthetic origin. Selecting the correct grade is not merely about purity percentage (e.g., >98%) but about the impurity profile, which dictates downstream success.

Comparative Table: Synthetic Origin & Impurity Profiles
FeatureGrade A: Oxidative Route Grade B: Direct Chlorination (Recommended)
Primary Precursor 3-Chloro-5-(methylthio)pyridin-2-amine5-Methanesulfonylpyridin-2-amine
Key Impurity Residual Sulfide (C₆H₇ClN₂S)3,5-Dichloro Analog (Over-chlorination)
Impurity Risk Poisoning of Pd-catalysts in subsequent steps due to sulfur coordination.[1]Competitive inhibition in cyclization reactions; difficult to separate by crystallization.
Water Content Typically Higher (Hygroscopic intermediates)Typically Lower (<0.5%)
Cost Efficiency Lower (Cheaper starting materials)Higher (Requires precise stoichiometry)
Best Use Case Early-stage discovery (Gram scale)GMP Scale-up & Late-stage optimization
Alternative Building Block Comparison: Chloro- vs. Bromo-[2][3]

When designing a synthetic route, researchers often decide between the 3-Chloro (Current Topic) and the 3-Bromo analog.

  • This compound:

    • Pros: Significantly lower cost; higher atom economy; stable supply chain.

    • Cons: Lower reactivity in Pd-catalyzed cross-couplings; requires bulky, electron-rich ligands (e.g., XPhos, BrettPhos).

  • 3-Bromo-5-methanesulfonylpyridin-2-amine:

    • Pros: High oxidative addition rates; works with standard catalysts (e.g., Pd(PPh₃)₄).

    • Cons: 3-5x higher cost; reduced stability (dehalogenation risks).

Verdict: For scale-up (>100g), the 3-Chloro variant is the industry standard, provided a robust QC protocol is in place to manage the "Grade B" impurities described above.

Critical Quality Control Parameters

To ensure the integrity of this intermediate for pharmaceutical use, the following parameters must be controlled. These specifications are derived from standard acceptance criteria for GMP intermediates.

A. Purity by HPLC (High Performance Liquid Chromatography)[4][5]
  • Specification: ≥ 98.0% (Area %)[2]

  • Critical Resolution: Must resolve the 3,5-dichloro impurity (RRT ~1.2) from the main peak.

  • Rationale: The 3,5-dichloro analog is non-reactive in many specific mono-coupling conditions, leading to dead-end byproducts that complicate final purification.

B. Identification by ¹H-NMR
  • Specification: Conforms to structure.

  • Key Diagnostic Signals (DMSO-d₆):

    • δ 3.15 ppm (s, 3H): Methylsulfonyl group (-SO₂CH₃). Distinctive singlet.

    • δ 8.0-8.5 ppm (d, 1H each): Pyridine ring protons (H4 and H6). Coupling constants (

      
      ) should reflect meta-coupling (~2.0-2.5 Hz).
      
    • δ 7.0-7.5 ppm (bs, 2H): Amine (-NH₂). Exchangeable with D₂O.

C. Residue on Ignition (ROI) / Sulfated Ash
  • Specification: ≤ 0.5%

  • Rationale: High ash content often indicates residual inorganic salts (NaCl) or metal catalysts from the synthesis. High salt content can crash out active catalysts in downstream non-polar solvents.

D. Water Content (Karl Fischer)
  • Specification: ≤ 0.5% w/w

  • Rationale: The sulfonyl group is polar and can induce hygroscopicity. Excess water hydrolyzes sensitive reagents (e.g., acid chlorides, isocyanates) used in the next step.

Experimental Protocols

Protocol 1: Validated HPLC Method for Purity & Impurity Profiling

This method is designed to separate the polar sulfone from lipophilic chlorinated impurities.

  • Instrument: Agilent 1200/1260 or equivalent with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3][4][2]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 210 nm (impurity check).

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 10 90
20.0 10 90
20.1 95 5

| 25.0 | 95 | 5 |

System Suitability Criteria:

  • Tailing Factor: NMT 1.5 for the main peak.

  • Resolution: > 2.0 between Main Peak and nearest impurity.

  • % RSD (n=5): NMT 2.0%.

Protocol 2: Rapid Identification via ¹H-NMR
  • Dissolve 10 mg of sample in 0.6 mL DMSO-d₆ .

  • Acquire spectrum with at least 16 scans to visualize minor organic impurities.

  • Integration Check: Normalize the Methylsulfonyl singlet (3H) to 3.00. The aromatic protons must integrate to 1.00 each. Significant deviation (<0.9 or >1.1) suggests overlapping impurities or salt formation.

Visualizing the Control Strategy

The following diagrams illustrate the impurity origins and the logical decision tree for QC release.

Diagram 1: Synthetic Impurity Pathways

This diagram visualizes why different grades exist based on the synthesis route.

ImpurityPathways StartA Precursor A: 3-Chloro-5-(methylthio)pyridin-2-amine ProcessA Process A: Oxidation (mCPBA/H2O2) StartA->ProcessA StartB Precursor B: 5-Methanesulfonylpyridin-2-amine ProcessB Process B: Chlorination (NCS/Cl2) StartB->ProcessB Product Target Product: 3-Chloro-5-methanesulfonyl pyridin-2-amine ProcessA->Product Main Rxn ImpurityA Impurity A (Risk): Residual Sulfide (Poisonous to Catalyst) ProcessA->ImpurityA Incomplete Ox ProcessB->Product Main Rxn ImpurityB Impurity B (Risk): 3,5-Dichloro Analog (Dead-end Byproduct) ProcessB->ImpurityB Over-Chlorination

Caption: Synthesis-dependent impurity profiles. Process B is preferred for scale but requires strict control of the Dichloro impurity.

Diagram 2: QC Decision Logic

A self-validating workflow for accepting or rejecting batches.

QCDecision Sample Incoming Batch (CAS: 1198146-55-4) Test1 Test 1: Appearance (Visual) Sample->Test1 Decision1 Off-White/Pale Yellow? Test1->Decision1 Test2 Test 2: ¹H-NMR (Identity) Decision2 Structure Confirmed? Test2->Decision2 Test3 Test 3: HPLC Purity (Quantitative) Decision3 Purity > 98% AND Dichloro Impurity < 0.5%? Test3->Decision3 Decision1->Test2 Yes Reject REJECT / Reprocess Decision1->Reject No (Dark/Tar) Decision2->Test3 Yes Decision2->Reject No Release RELEASE for Synthesis Decision3->Release Yes Decision3->Reject No

Caption: Step-by-step QC decision tree ensuring only high-quality intermediates enter the drug development pipeline.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12251011, 3-Chloro-5-methylpyridin-2-amine. Retrieved from [Link](Note: Used as structural basis for aminopyridine spectral properties).

  • ResearchGate (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of Aminobenzenesulfonamides. Retrieved from [Link](Methodology basis for polar sulfone/amine separation).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-methanesulfonylpyridin-2-amine
Reactant of Route 2
3-Chloro-5-methanesulfonylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.